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4-Aminobenzoic Acid-d4

Cat. No.: B564768
M. Wt: 141.16 g/mol
InChI Key: ALYNCZNDIQEVRV-RHQRLBAQSA-N
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Description

4-Aminobenzoic Acid-d4, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 141.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B564768 4-Aminobenzoic Acid-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYNCZNDIQEVRV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Aminobenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of 4-Aminobenzoic Acid-d4 (PABA-d4), a crucial isotopically labeled compound in pharmaceutical research and metabolic studies. This document outlines various synthetic methodologies, purification protocols, and presents key quantitative data to assist researchers in its practical application.

Introduction

4-Aminobenzoic acid (PABA) is a vital intermediate in the folic acid synthesis pathway for many organisms.[1][2] Its deuterated analogue, this compound, in which the four hydrogen atoms on the benzene (B151609) ring are substituted with deuterium (B1214612), serves as a valuable tool in mechanistic and analytical studies.[1] As a stable isotopic tracer, it allows for the precise tracking of PABA's metabolic fate using mass spectrometry without altering the biological system under investigation.[1]

Synthetic Methodologies

Several synthetic routes for the preparation of this compound have been reported. The choice of method often depends on the availability of starting materials, desired isotopic purity, and scalability. Below are detailed protocols for some of the common approaches.

Catalytic Hydrogen-Deuterium Exchange

A direct approach to deuterating 4-aminobenzoic acid is through catalytic hydrogen-deuterium (H/D) exchange. This method leverages a catalyst to facilitate the replacement of aromatic protons with deuterium from a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol:

  • Preparation: In an autoclave, suspend approximately 3 g of the potassium salt of 4-aminobenzoic acid and a catalytic amount of palladium on activated charcoal (~4 mg Pd) in 15 mL of deuterium oxide (D₂O).[3]

  • Reaction: Heat the mixture at 200°C for 2-3 hours.[3]

  • Cooling and Filtration: After the reaction, cool the autoclave with cold water. Filter the suspension and wash the residue repeatedly with redistilled water.[3]

  • Purification: Lyophilize the filtrate. To achieve high isotopic enrichment, this process can be repeated twice.[3]

A variation of this method utilizes microwave heating to accelerate the exchange reaction. Heating a mixture of the compound in D₂O with 10% Pd/C (10% w/w), 5% Pt/C (5% w/w), and a trace amount of NaBH₄ for 1-3 cycles under microwave irradiation can yield deuteration levels greater than 98%.[3]

Multi-step Synthesis from a Deuterated Precursor

This approach involves building the target molecule from a commercially available deuterated starting material, such as toluene-d8 (B116792) or benzoic acid-d4.

2.2.1. Synthesis from Toluene-d8

A multi-step synthesis starting from toluene-d8 can be employed to produce this compound.[4] The general pathway involves nitration, oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group to an amine.

Experimental Protocol:

  • Nitration: React toluene-d8 with a mixture of nitric acid and sulfuric acid over approximately 4.67 hours at a temperature of 5 - 25°C to introduce a nitro group.[4]

  • Oxidation: The resulting nitrotoluene-d8 is then oxidized using potassium permanganate (B83412) and magnesium sulfate (B86663) heptahydrate in water. This reaction is typically carried out at 85°C for 2.5 hours.[4]

  • Reduction: The 4-nitrobenzoic acid-d4 is reduced to this compound using ammonium (B1175870) formate (B1220265) and 10% palladium on activated carbon in a mixture of methanol (B129727) and water. This step can be efficiently performed under microwave irradiation at 90 - 100°C for approximately 20 minutes.[4]

2.2.2. Synthesis from Benzoic Acid-d4

An alternative multi-step synthesis begins with the nitration of benzoic acid-d4.[1]

Experimental Protocol:

  • Nitration: Introduce a nitro group at the para position of benzoic acid-d4 via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. This yields 4-nitrobenzoic acid-d4.[1]

  • Reduction: The resulting 4-nitrobenzoic acid-d4 is then reduced to the target compound, this compound.[1] A common method for this reduction is catalytic hydrogenation. For example, 4-nitrobenzoic acid can be reduced using Raney nickel as a catalyst in a water and tetrahydrofuran (B95107) solvent system under hydrogen pressure. The reaction is typically run at around 100°C for 4 hours.[5]

Synthesis via H/D Exchange of p-Toluidine (B81030) and Subsequent Oxidation

This method involves the deuteration of a more activated ring followed by functional group transformation.

Experimental Protocol:

  • H/D Exchange of p-Toluidine: Dissolve 40.0 g of p-toluidine hydrochloride in 50 mL of D₂O and reflux for 2 hours, then evaporate to dryness.[3]

  • Forced Deuteration: Dissolve the residue in approximately 40 mL of D₂O, acidify to pH 3 with DCl, and heat for 24 hours at 250°C in a suitable pressure vessel for complete ring deuteration.[3]

  • Isolation: Evaporate the mixture to dryness. The deuterated p-toluidine can be recrystallized from D₂O or purified by steam distillation after neutralization.[3]

  • Oxidation: Oxidize the methyl group of the deuterated p-toluidine to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[3]

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and to ensure high isotopic purity.

General Purification Protocol:

  • Filtration: After the reaction, the crude product is typically filtered to remove any solid catalysts or byproducts.[3][5]

  • Washing: The filtered solid is washed with an appropriate solvent to remove soluble impurities. Water is commonly used.[3]

  • Recrystallization/Lyophilization: The crude product can be further purified by recrystallization from a suitable solvent or by lyophilization to obtain a pure solid.[3]

  • Decolorization: In some cases, treatment with activated carbon can be used to remove colored impurities.[5]

Characterization:

The isotopic enrichment and structural integrity of this compound are primarily assessed using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HR-MS provides accurate mass measurements to quantify the relative abundances of different isotopologues.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of this compound.

Table 1: Isotopic Purity from Different Synthetic Methods

Synthetic MethodReported Isotopic Purity (D%)Reference
Microwave-assisted Catalytic H/D Exchange>98%[3]
Commercially Available98%[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight141.16 g/mol [1][4][7]
Molecular FormulaC₇H₃D₄NO₂[4][7]
CAS Number350820-01-8[4][6][7]

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the preparation and purification of this compound.

Synthesis_from_Toluene_d8 Toluene_d8 Toluene-d8 Nitrotoluene_d8 4-Nitrotoluene-d8 Toluene_d8->Nitrotoluene_d8 Nitration (HNO₃, H₂SO₄) Nitrobenzoic_acid_d4 4-Nitrobenzoic Acid-d4 Nitrotoluene_d8->Nitrobenzoic_acid_d4 Oxidation (KMnO₄) Aminobenzoic_acid_d4 This compound Nitrobenzoic_acid_d4->Aminobenzoic_acid_d4 Reduction (NH₄HCO₂, Pd/C)

Caption: Synthesis of this compound from Toluene-d8.

Catalytic_HD_Exchange PABA_K_salt 4-Aminobenzoic Acid Potassium Salt Reaction_Mixture Reaction in Autoclave (D₂O, Pd/C, 200°C) PABA_K_salt->Reaction_Mixture PABA_d4 This compound Reaction_Mixture->PABA_d4

Caption: Catalytic H/D Exchange for this compound Synthesis.

Purification_Workflow Crude_Product Crude Reaction Mixture Filtration Filtration Crude_Product->Filtration Washing Washing with Solvent Filtration->Washing Purification_Step Recrystallization or Lyophilization Washing->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Caption: General Purification Workflow for this compound.

References

Navigating the Stability and Storage of 4-Aminobenzoic Acid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and recommended storage conditions for 4-Aminobenzoic Acid-d4 (Deuterated PABA). Ensuring the integrity of this stable isotope-labeled internal standard is paramount for accurate quantification in mass spectrometry-based bioanalytical studies. This document synthesizes available data on storage, stability under various conditions, and potential degradation pathways, drawing insights from studies on its non-deuterated analog, 4-Aminobenzoic Acid (PABA), where specific data for the deuterated form is limited.

Recommended Storage Conditions

To maintain its chemical and isotopic purity, this compound should be stored under controlled conditions. The consensus from various suppliers points to refrigerated and protected storage.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C or 4°CTo minimize degradation over time.
Atmosphere In a tightly closed containerTo prevent exposure to air and moisture.[1]
Light Exposure Protected from lightThe non-deuterated form is known to be light-sensitive and may discolor upon exposure.[1][2]

Stability Profile

While specific quantitative stability studies on this compound are not extensively available in the public domain, the stability of its non-deuterated counterpart, PABA, has been investigated under various stress conditions. Deuteration is generally known to enhance metabolic stability by strengthening the carbon-hydrogen bond, which can slow down certain degradation reactions. However, the fundamental chemical sensitivities are likely to be similar.

The non-deuterated form, 4-Aminobenzoic Acid, is sensitive to both air and light, which can lead to discoloration and degradation.[1] It is chemically stable under standard ambient conditions (room temperature) when protected from light and air.

Table 2: Summary of Stability for 4-Aminobenzoic Acid (PABA)

ConditionObservation
Air Exposure Sensitive; may discolor.[1]
Light Exposure Sensitive; may discolor.[1] Photodegrades via an O₂-mediated pathway involving oxidation and decarboxylation.[3]
pH Photodegradation pathways are influenced by pH.[4]
UV Irradiation Stable after irradiation with physiological doses of UVA and UVB in vitro, but in vivo studies show reduced extractable PABA from UVA-irradiated sites.[5]

Potential Degradation Pathways

The primary degradation pathway identified for 4-Aminobenzoic Acid is photodegradation, particularly in the presence of oxygen. While specific pathways for the deuterated form have not been detailed, the mechanism for PABA provides a strong foundational understanding.

Upon exposure to UV light in an aqueous solution with oxygen, PABA can undergo a series of reactions. One proposed pathway involves the formation of several photoproducts.[5] In deoxygenated solutions, different products are formed, highlighting the critical role of oxygen in the degradation process.[5]

Below is a generalized representation of a potential photodegradation pathway for 4-Aminobenzoic Acid in the presence of oxygen, based on available literature.

G cluster_conditions Conditions PABA 4-Aminobenzoic Acid Intermediate Excited State PABA PABA->Intermediate UV Light Photoproducts Degradation Products (e.g., 4-amino-3-hydroxybenzoic acid, 4-aminophenol) Intermediate->Photoproducts Oxygen Oxygen (O₂) Oxygen->Intermediate UV UV Light O2 Oxygen

Caption: A simplified diagram illustrating the photodegradation of 4-Aminobenzoic Acid.

Experimental Protocols

Protocol: Photostability Assessment of 4-Aminobenzoic Acid

  • Sample Preparation: Prepare solutions of 4-Aminobenzoic Acid in a relevant solvent system (e.g., aqueous buffers at different pH values).

  • Irradiation: Expose the solutions to a controlled source of UV radiation (e.g., UVA or UVB lamps) for defined periods. Control samples should be kept in the dark under the same temperature conditions.

  • Analysis: At specified time points, withdraw aliquots from both the exposed and control samples.

  • Quantification: Analyze the concentration of the parent compound and any potential degradation products using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5]

  • Data Evaluation: Compare the concentration of the parent compound in the exposed samples to the control samples to determine the extent of degradation over time. Characterize degradation products using techniques like mass spectrometry.

Conclusion

The stability of this compound is crucial for its function as an internal standard in sensitive analytical methods. While specific stability data for the deuterated compound is scarce, the information available for the non-deuterated form provides valuable guidance. The key takeaway for researchers is the critical importance of storing this compound under refrigerated conditions (2-8°C), in a tightly sealed container, and protected from light to ensure its integrity and the reliability of experimental results. Further studies are warranted to fully elucidate the stability profile and degradation pathways specific to the deuterated analog.

References

The Role of 4-Aminobenzoic Acid-d4 in Unraveling Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 4-Aminobenzoic Acid-d4 (PABA-d4) in metabolic pathway studies. As a stable isotope-labeled analog of 4-Aminobenzoic Acid (PABA), PABA-d4 serves as a powerful tool for researchers in drug development and metabolic research, primarily in the precise quantification of PABA and its metabolites and in tracing the flux through critical biochemical pathways.

Introduction to 4-Aminobenzoic Acid and its Metabolic Significance

4-Aminobenzoic acid is a crucial intermediate in the synthesis of folates (Vitamin B9) in bacteria, plants, and fungi. Folates are essential coenzymes involved in one-carbon transfer reactions, which are vital for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids, such as methionine.[1][2] Humans and other mammals cannot synthesize PABA and therefore require folate from dietary sources. The biosynthetic pathway leading to PABA is a branch of the shikimate pathway, which converts chorismate into PABA.[3]

Given its central role in folate metabolism, the study of PABA dynamics is critical for understanding microbial growth, the mechanism of action of certain antimicrobial drugs (e.g., sulfonamides), and for the metabolic engineering of organisms to enhance folate production.[1][2]

This compound as a Tool in Metabolic Research

Stable isotope-labeled compounds, such as PABA-d4, are indispensable tools in modern metabolomics and pharmacokinetic studies.[4] The incorporation of deuterium (B1214612) atoms into the PABA molecule results in a compound that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference allows for its differentiation and quantification by mass spectrometry (MS).[5]

The primary applications of PABA-d4 in metabolic pathway studies are:

  • Internal Standard for Accurate Quantification: PABA-d4 is an ideal internal standard for the quantification of endogenous PABA in biological matrices.[6] By adding a known amount of PABA-d4 to a sample, any loss of the analyte during sample preparation and analysis can be corrected for, leading to highly accurate and precise measurements.[5] This is a cornerstone of the stable isotope dilution (SID) LC-MS/MS method.

  • Metabolic Flux Analysis: PABA-d4 can be used as a tracer to follow the metabolic fate of PABA through various pathways, most notably the folate biosynthesis pathway. By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can elucidate reaction rates and pathway dynamics.

Key Metabolic Pathway: Folate Biosynthesis

The primary metabolic pathway involving PABA is the synthesis of dihydrofolate, a precursor to various tetrahydrofolate coenzymes. This pathway is a key target for antimicrobial drugs.

Folate Biosynthesis Pathway Folate Biosynthesis Pathway cluster_shikimate Shikimate Pathway cluster_folate Folate Biosynthesis Chorismate Chorismate PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA Aminodeoxychorismate synthase & lyase Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase Sulfonamides Sulfonamides Dihydropteroate\nsynthase Dihydropteroate synthase Sulfonamides->Dihydropteroate\nsynthase inhibits

Caption: Folate biosynthesis pathway from chorismate.

Experimental Applications of this compound

Quantification of PABA using Stable Isotope Dilution LC-MS/MS

This method is the gold standard for the accurate measurement of PABA in complex biological samples such as plasma, urine, and cell extracts.

Experimental Workflow:

Stable Isotope Dilution Workflow Workflow for PABA Quantification Sample Biological Sample (e.g., Plasma, Cell Lysate) IS_Spike Spike with known amount of PABA-d4 (Internal Standard) Sample->IS_Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Ratio of PABA to PABA-d4) LCMS->Quantification

Caption: General workflow for PABA quantification.

Detailed Experimental Protocol (Adapted from a method for a similar deuterated compound): [6]

a. Materials and Reagents:

  • 4-Aminobenzoic Acid (PABA) reference standard

  • This compound (PABA-d4) internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., pig plasma)

b. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of PABA-d4 internal standard solution (e.g., 1 µg/mL in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Atlantis T3 (150 × 3 mm, 3 µm particle size).[6]

  • Mobile Phase A: Water with 0.2% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile with 0.2% Formic Acid.[6]

  • Gradient: A suitable gradient to separate PABA from other matrix components.

  • Flow Rate: 0.40 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • PABA: m/z 138 -> 120[7]

    • PABA-d4: m/z 142 -> 124 (hypothetical, based on a 4-deuterium substitution)

Quantitative Data Presentation:

The following table presents representative data from a pharmacokinetic study of a PABA analog, demonstrating the type of quantitative results that can be obtained using a deuterated internal standard.

ParameterValueReference
Linearity (r²)≥ 0.99[6]
Precision (%RSD)2.11% to 13.81%[6]
Accuracy89% to 98.57%[6]
Limit of Quantitation (LOQ)10 ng/mL[6]
Metabolic Flux Analysis of the Folate Pathway

By introducing PABA-d4 into a biological system (e.g., bacterial culture), it is possible to trace the incorporation of the deuterium label into downstream folate metabolites. This provides insights into the activity of the folate biosynthesis pathway.

Logical Workflow for Metabolic Flux Analysis:

Metabolic_Flux_Workflow Workflow for Metabolic Flux Analysis Culture Bacterial/Yeast Culture Labeling Introduce PABA-d4 (Tracer) Culture->Labeling Incubation Time-course Incubation Labeling->Incubation Sampling Collect Samples at Different Time Points Incubation->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis (Detect Labeled Metabolites) Extraction->LCMS Analysis Data Analysis (Determine Label Incorporation) LCMS->Analysis

Caption: Workflow for tracing PABA-d4 through a metabolic pathway.

Hypothetical Experimental Protocol:

a. Cell Culture and Labeling:

  • Grow a culture of Saccharomyces cerevisiae in a defined medium.

  • At mid-log phase, supplement the culture with a known concentration of PABA-d4.

  • Collect cell pellets at various time points post-supplementation.

b. Metabolite Extraction and Analysis:

  • Perform a rapid metabolic quenching of the collected cells using a cold solvent mixture (e.g., methanol/water).

  • Extract intracellular metabolites using a suitable method (e.g., boiling ethanol).

  • Analyze the extracts by LC-MS/MS, monitoring for the mass shifts in folate pathway intermediates (e.g., Dihydrofolate-d4, Tetrahydrofolate-d4).

Data Presentation:

The following table shows the effect of PABA supplementation on folate content in Saccharomyces cerevisiae, indicating the potential impact that could be traced with PABA-d4.

PABA Concentration (µg/cm³)Total Folate Content (µ g/100 g d.m.) - Strain CEN.PKTotal Folate Content (µ g/100 g d.m.) - Strain 2200Reference
0 (Control)14641827[8]
5IncreasedIncreased[8][9]
25IncreasedIncreased[8][9]
100InhibitedInhibited[8]
200InhibitedInhibited[8]

Note: "Increased" and "Inhibited" are qualitative descriptions from the source. The study indicates that PABA addition at doses of 5–25 µg/cm³ increases folate content, while higher concentrations inhibit production.[8][9]

Conclusion

This compound is a versatile and powerful tool for the study of metabolic pathways, particularly the folate biosynthesis pathway. Its use as an internal standard in stable isotope dilution LC-MS/MS assays enables highly accurate and precise quantification of PABA in complex biological matrices. Furthermore, as a metabolic tracer, PABA-d4 allows for the elucidation of metabolic flux and pathway dynamics. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate PABA-d4 into their studies, ultimately leading to a deeper understanding of cellular metabolism and the development of new therapeutic strategies.

References

The Pivotal Role of 4-Aminobenzoic Acid-d4 in Unraveling Folate Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 4-Aminobenzoic Acid-d4 (PABA-d4) as a stable isotope tracer for investigating the intricate pathways of folate biosynthesis. By incorporating a deuterated tracer, researchers can meticulously track the metabolic fate of para-aminobenzoic acid (PABA), a crucial precursor to folates, offering invaluable insights for microbiology, plant science, and the development of novel antimicrobial agents.

Introduction to Folate Biosynthesis and the Significance of PABA

Folate, a B-vitamin, is an essential nutrient for most organisms, playing a critical role in one-carbon transfer reactions necessary for the synthesis of nucleotides (and thus DNA and RNA) and amino acids. While humans obtain folate from their diet, many microorganisms and plants synthesize it de novo. This metabolic pathway is a key target for antimicrobial drugs, such as sulfonamides, which act as competitive inhibitors of PABA incorporation.

The biosynthesis of folate is a multi-step process involving the condensation of a pteridine (B1203161) precursor with PABA to form dihydropteroate, which is subsequently converted to dihydrofolate and then to the biologically active tetrahydrofolate. PABA itself is synthesized from chorismate, a key branch-point metabolite in the shikimate pathway.

This compound: A Powerful Tracer for Metabolic Studies

Stable isotope labeling is a powerful technique for elucidating metabolic pathways. This compound (PABA-d4) is a deuterated form of PABA where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. When introduced into a biological system capable of de novo folate synthesis, PABA-d4 is incorporated into the folate backbone, resulting in deuterated folate vitamers. These labeled molecules can be distinguished from their unlabeled counterparts by mass spectrometry, allowing for precise tracking and quantification of folate biosynthesis.

The use of PABA-d4 offers several advantages:

  • Non-radioactive: As a stable isotope, it is safe to handle and does not require specialized facilities for radioactive materials.

  • High Sensitivity and Specificity: Modern mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), can detect and quantify deuterated molecules with high precision and minimal background interference.

  • Metabolic Flux Analysis: By measuring the rate of incorporation of PABA-d4 into various folate pools, researchers can perform metabolic flux analysis to understand the dynamics of the pathway under different conditions.

  • Drug Discovery: PABA-d4 can be used to study the mechanism of action of drugs that target the folate biosynthesis pathway and to screen for new inhibitors.

Experimental Workflow for PABA-d4 Tracer Studies

The following diagram illustrates a general experimental workflow for using PABA-d4 as a tracer in microbial folate biosynthesis.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_extraction Extraction & Purification cluster_analysis Analysis culture Microbial Culture (PABA auxotroph or wild-type) media Defined Media + PABA-d4 culture->media Inoculation incubation Incubation (Time course) media->incubation Growth lysis Cell Lysis incubation->lysis spe Solid Phase Extraction (SPE) lysis->spe Purification deconjugation Enzymatic Deconjugation (optional) spe->deconjugation lcms LC-MS/MS Analysis deconjugation->lcms data Data Analysis (Quantification of d4-folates) lcms->data

General experimental workflow for PABA-d4 tracer studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving the use of PABA-d4 as a tracer.

Metabolic Labeling of Microbial Cultures with PABA-d4

Objective: To incorporate PABA-d4 into the folate pools of a microbial culture.

Materials:

  • Microorganism of interest (e.g., Escherichia coli, Lactococcus lactis). A PABA auxotroph strain can be used to ensure exclusive incorporation of the labeled precursor.

  • Defined minimal medium appropriate for the microorganism.

  • This compound (PABA-d4).

  • Unlabeled 4-Aminobenzoic Acid (PABA) for control experiments.

  • Shaking incubator.

  • Spectrophotometer.

Procedure:

  • Prepare a sterile, defined minimal medium. For PABA auxotrophs, omit unlabeled PABA. For wild-type organisms, a low concentration of unlabeled PABA may be used initially to support growth before adding the tracer.

  • Inoculate the medium with an overnight culture of the microorganism to a starting OD600 of ~0.05.

  • Incubate the culture at the optimal growth temperature with shaking.

  • When the culture reaches early to mid-exponential phase (OD600 ≈ 0.4-0.6), add PABA-d4 to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Continue incubation and collect cell pellets at various time points (e.g., 0, 1, 2, 4, 8 hours) by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular PABA-d4.

  • Store the cell pellets at -80°C until folate extraction.

Extraction and Purification of Folates

Objective: To extract and purify total folates from microbial cells for LC-MS/MS analysis.

Materials:

  • Cell pellets from the metabolic labeling experiment.

  • Extraction buffer: 50 mM Tris-HCl, pH 7.5, containing 1% (w/v) ascorbic acid and 10 mM 2-mercaptoethanol (B42355) to prevent folate oxidation.

  • Lysozyme (B549824) (for Gram-positive bacteria).

  • Glass beads or sonicator for cell lysis.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or anion exchange).

  • Methanol (B129727), acetonitrile (B52724), and formic acid for SPE.

  • Centrifuge.

Procedure:

  • Resuspend the cell pellet in 1 mL of ice-cold extraction buffer.

  • For Gram-positive bacteria, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice or by bead beating.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Collect the supernatant containing the folates.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with an appropriate wash buffer (e.g., water with 0.1% formic acid).

  • Elute the folates with a suitable elution buffer (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Deuterated Folates

Objective: To separate and quantify the different deuterated folate vitamers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Illustrative Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Illustrative Example):

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each unlabeled and deuterated folate vitamer. For example:

    • Unlabeled Dihydropteroate (DHP): m/z 313 -> m/z 138

    • Deuterated Dihydropteroate (DHP-d4): m/z 317 -> m/z 142

    • Unlabeled Dihydrofolate (DHF): m/z 444 -> m/z 297

    • Deuterated Dihydrofolate (DHF-d4): m/z 448 -> m/z 301

  • Collision Energy and other MS parameters: These need to be optimized for each analyte.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Illustrative Quantitative Analysis of PABA-d4 Incorporation into Folate Vitamers in E. coli
Time (hours)Dihydropteroate (DHP)Dihydropteroate-d4 (DHP-d4)% Labeled DHPDihydrofolate (DHF)Dihydrofolate-d4 (DHF-d4)% Labeled DHF
0 100.0 ± 5.20.0 ± 0.00.0100.0 ± 6.10.0 ± 0.00.0
1 75.3 ± 4.124.7 ± 2.324.788.1 ± 5.511.9 ± 1.211.9
2 52.1 ± 3.547.9 ± 3.147.970.2 ± 4.829.8 ± 2.529.8
4 28.9 ± 2.871.1 ± 4.071.145.6 ± 3.954.4 ± 3.754.4
8 15.4 ± 1.984.6 ± 4.584.625.8 ± 2.774.2 ± 4.174.2

Data are presented as relative abundance (%) ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 2: MRM Transitions for Key Folate Intermediates
AnalytePrecursor Ion (m/z)Product Ion (m/z)
PABA 138.192.1
PABA-d4 142.196.1
Dihydropteroate (DHP) 313.1138.1
Dihydropteroate-d4 (DHP-d4) 317.1142.1
Dihydrofolate (DHF) 444.1297.1
Dihydrofolate-d4 (DHF-d4) 448.1301.1
Tetrahydrofolate (THF) 446.1299.1
Tetrahydrofolate-d4 (THF-d4) 450.1303.1

Signaling Pathways and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and relationships in folate biosynthesis.

Folate Biosynthesis Pathway from Chorismate

This diagram shows the synthesis of PABA from chorismate and its subsequent incorporation into the folate backbone.

folate_biosynthesis cluster_paba_synthesis PABA Synthesis cluster_folate_synthesis Folate Synthesis chorismate Chorismate adc 4-amino-4-deoxychorismate chorismate->adc PabA/PabB paba 4-Aminobenzoic Acid (PABA) adc->paba PabC dhp Dihydropteroate paba->dhp paba_d4 This compound (Tracer) paba_d4->dhp Tracer Incorporation pteridine Dihydropterin Pyrophosphate pteridine->dhp Dihydropteroate Synthase (DHPS) dhf Dihydrofolate dhp->dhf Dihydrofolate Synthase (DHFS) thf Tetrahydrofolate dhf->thf Dihydrofolate Reductase (DHFR)

Folate biosynthesis pathway showing PABA incorporation.
Logical Relationship in a Drug Discovery Context

This diagram illustrates how PABA-d4 can be used to assess the efficacy of a DHPS inhibitor.

drug_discovery_logic cluster_condition Experimental Condition cluster_observation Expected Observation cluster_conclusion Conclusion control Control (+ PABA-d4) control_obs High incorporation of d4 into DHP and DHF control->control_obs treatment Treatment (+ PABA-d4 + DHPS Inhibitor) treatment_obs Low incorporation of d4 into DHP and DHF treatment->treatment_obs conclusion Inhibitor is effective at blocking PABA incorporation control_obs->conclusion treatment_obs->conclusion

Logic for using PABA-d4 in drug screening.

Conclusion

This compound is an invaluable tool for the detailed investigation of folate biosynthesis. Its application in metabolic labeling studies, coupled with sensitive LC-MS/MS analysis, provides a robust platform for quantifying metabolic flux, understanding regulatory mechanisms, and accelerating the discovery of novel antimicrobial agents targeting this essential pathway. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to leverage the power of stable isotope tracers in their scientific endeavors.

A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated p-Aminobenzoic Acid (PABA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminobenzoic acid (PABA), an organic compound with the formula H₂NC₆H₄CO₂H, is a naturally occurring substance found in various foods and is an intermediate in the synthesis of folic acid in bacteria.[1][2] In the realm of pharmaceutical sciences and drug development, the strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612) (²H or D), has emerged as a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3][4][5] This process, known as deuteration, can lead to significant changes in metabolic stability due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic reactions involving bond cleavage.[5][6] This guide provides an in-depth overview of the physical and chemical properties of deuterated PABA, offering a comparative analysis with its non-deuterated counterpart and detailing relevant experimental and analytical considerations.

Physical Properties

The introduction of deuterium in place of protium (B1232500) primarily affects the mass of the molecule, with minor, often difficult-to-predict, changes in other physical properties like electronic polarizability and intermolecular interactions.[4] While specific experimental data for many physical properties of deuterated PABA are not extensively reported, reliable estimations can be made based on the known values for PABA and the established principles of isotopic substitution.

Table 1: Comparison of Physical Properties of PABA and Deuterated PABA Isotopologues

Propertyp-Aminobenzoic Acid (PABA)Deuterated PABA (Representative Isotopologues)
Molecular Formula C₇H₇NO₂e.g., C₇H₆DNO₂ (carboxyl-d), C₇H₅D₂NO₂ (amino-d₂), C₇H₃D₄NO₂ (ring-d₄)
Molecular Weight ( g/mol ) 137.14[7]carboxyl-d: 138.15amino-d₂: 139.16ring-d₄: 141.17perdeuterated-d₇: 144.19
Melting Point (°C) 187 - 189[8][9]Expected to be very similar to PABA. Minor variations may occur due to changes in crystal packing forces.
Boiling Point (°C) 340[7][8]Expected to be very similar to PABA.
Appearance White to off-white crystalline solid[7][8]Expected to be a white to off-white crystalline solid.
Water Solubility (g/L at 25°C) 5.9[1]Expected to be very similar to PABA. Isotopic substitution typically has a minimal effect on solubility in water.

Chemical Properties

Acidity and the Deuterium Isotope Effect

The acidity of a compound, quantified by its pKa value, can be influenced by isotopic substitution, particularly when the deuterium replaces an acidic proton. This is known as the deuterium isotope effect on acid-base equilibria. Generally, deuterated acids are slightly weaker (have a higher pKa) than their protium counterparts.[10][11] This is primarily attributed to the lower zero-point energy of the O-D bond compared to the O-H bond, which requires more energy to break.[11][12] For PABA, deuteration can occur at the carboxylic acid group, the amino group, or the aromatic ring.

Table 2: Acidity of PABA and Expected Effects of Deuteration

Functional GrouppKa in H₂O (PABA)Expected pKa in D₂O (Deuterated PABA)Rationale for Change
Carboxylic Acid (-COOH) 4.88[8]> 4.88 (typically ΔpKa ≈ +0.5)[12][13]The O-D bond is stronger than the O-H bond, making the deuteron (B1233211) harder to remove.
Amino Group (-NH₃⁺) 2.42[8]> 2.42The N-D bond is stronger than the N-H bond, disfavoring deprotonation of the deuterated ammonium (B1175870) ion.
Solubility in Organic Solvents

PABA's solubility is dependent on the solvent's polarity and its ability to form hydrogen bonds.[14] It is freely soluble in alcohol.[7] While deuteration is not expected to drastically alter solubility, subtle effects may be observed in solvents where hydrogen bonding is the dominant intermolecular interaction.

Table 3: Solubility of PABA in Various Solvents

SolventMole Fraction Solubility (at 25°C)
Methanol~0.08
Ethanol~0.05
Acetic Acid~0.04
Ethyl Acetate~0.02
2-Propanol~0.015
Acetonitrile~0.01
Water~0.0004
(Data derived from graphical representations in referenced literature)
Spectroscopic Properties

Spectroscopic techniques are essential for confirming the identity and the degree of deuteration of PABA.

Table 4: Comparative Spectroscopic Data for PABA and Predicted Data for Deuterated PABA

TechniquePABAPredicted Changes for Deuterated PABA
IR Spectroscopy N-H stretch: ~3400-3500 cm⁻¹O-H stretch: ~2500-3300 cm⁻¹ (broad)C=O stretch: ~1680 cm⁻¹[15]N-D and O-D stretching frequencies will shift to lower wavenumbers by a factor of approximately 1/√2 (~0.71).[16]
¹H NMR Spectroscopy Aromatic protons: ~6.6-7.8 ppmNH₂ protons: Broad signal, ~4.0 ppmCOOH proton: Broad signal, ~11-12 ppmSignals corresponding to replaced protons will disappear. Addition of D₂O will cause the exchangeable -NH₂ and -COOH proton signals to disappear.[17]
¹³C NMR Spectroscopy Aromatic carbons: ~113-152 ppmCarboxyl carbon: ~169 ppmCarbons directly bonded to deuterium will show a C-D coupling and a slight upfield shift (isotope shift).
Mass Spectrometry Molecular Ion (M⁺): m/z 137The molecular ion peak will increase by 1 mass unit for each deuterium atom incorporated.

Experimental Protocols & Workflows

Synthesis of Deuterated PABA

Proposed Protocol: Synthesis of Ring-Deuterated PABA

  • Deuteration of Benzene (B151609) Ring: Start with a deuterated benzene precursor or perform an electrophilic aromatic substitution (e.g., nitration) on deuterated benzene to obtain deuterated nitrobenzene (B124822).

  • Carboxylation: Convert the deuterated nitrobenzene to deuterated p-nitrobenzoic acid through a suitable reaction, such as Friedel-Crafts acylation followed by oxidation.

  • Reduction of Nitro Group: Reduce the deuterated p-nitrobenzoic acid to deuterated p-aminobenzoic acid. A common method is catalytic hydrogenation. In this case, using hydrogen gas (H₂) would yield ring-deuterated PABA. Using deuterium gas (D₂) with a deuterated solvent could potentially lead to deuteration at the amine and carboxyl positions as well.

  • Purification: The final product would be purified using standard techniques such as recrystallization to yield the pure deuterated PABA.

Below is a logical workflow for a potential synthesis route.

G cluster_synthesis Proposed Synthesis Workflow for Deuterated PABA start p-Nitrobenzoic Acid reaction Reduction Reaction in Deuterated Solvent start->reaction reagent Deuterium Source (e.g., D2 gas, NaBD4) reagent->reaction catalyst Catalyst (e.g., Pd/C) catalyst->reaction product Crude Deuterated PABA reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Deuterated PABA purification->final_product

Caption: A logical workflow for the synthesis of deuterated PABA via reduction of p-nitrobenzoic acid.

Analytical Characterization Workflow

Confirming the successful synthesis, purity, and extent of deuteration is critical. A multi-technique approach is required.[18]

Protocol for Analytical Characterization:

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and calculate the degree of deuteration.

    • Method: Obtain a high-resolution mass spectrum. Compare the mass of the molecular ion peak to the theoretical mass of the desired deuterated isotopologue. The distribution of isotopic peaks can reveal the percentage of different deuterated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the specific sites of deuteration and confirm the structure.[19]

    • Method:

      • Acquire a ¹H NMR spectrum. The absence or reduced integration of signals compared to the PABA standard confirms the location of deuterium atoms.

      • Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signals.

      • Acquire a ¹³C NMR spectrum to observe isotopic shifts on carbons bonded to deuterium.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the synthesized compound.

    • Method: Develop a suitable HPLC method (e.g., reverse-phase with a UV detector). The retention time should be very similar to that of non-deuterated PABA. Purity is assessed by the peak area percentage.

G cluster_analysis Analytical Workflow for Deuterated PABA cluster_techniques Characterization Techniques cluster_results Data Analysis sample Synthesized Deuterated PABA Sample ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy (¹H, ²H, ¹³C) sample->nmr hplc HPLC sample->hplc ms_data Molecular Weight & Deuteration Level ms->ms_data nmr_data Deuteration Sites & Structural Integrity nmr->nmr_data hplc_data Chemical Purity hplc->hplc_data conclusion Final Confirmation: Structure, Purity, and Isotopic Enrichment ms_data->conclusion nmr_data->conclusion hplc_data->conclusion

Caption: A standard workflow for the analytical characterization of synthesized deuterated PABA.

Biological Context: Role in Folate Biosynthesis

PABA is a crucial precursor in the de novo folate biosynthesis pathway in many microorganisms.[20] Dihydropteroate synthase (DHPS), an enzyme in this pathway, catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form dihydropteroate.[20] This pathway is a target for sulfonamide antibiotics, which act as competitive inhibitors of PABA.[20] Understanding the interaction of deuterated PABA with enzymes like DHPS is a key area of research, particularly for studying kinetic isotope effects on enzyme mechanisms.

G cluster_folate Simplified Folate Biosynthesis Pathway chorismate Chorismate paba p-Aminobenzoic Acid (PABA) chorismate->paba Multi-step enzymatic synthesis dhps Dihydropteroate Synthase (DHPS) paba->dhps dhpp DHPP dhpp->dhps dhp Dihydropteroate dhps->dhp folate Folate dhp->folate Further enzymatic steps

Caption: The role of PABA as a key intermediate in the microbial folate biosynthesis pathway.

Conclusion

Deuteration of p-aminobenzoic acid offers a valuable molecular tool for researchers in drug metabolism, enzymology, and materials science. While the core physical properties such as melting and boiling points are largely conserved, chemical properties, particularly acidity and metabolic stability, are predictably altered by the deuterium isotope effect. The primary changes are an increase in molecular weight, a measurable increase in the pKa of exchangeable protons, and distinct shifts in spectroscopic signatures (IR, NMR, MS) that serve as a basis for characterization. The provided workflows for synthesis and analysis, along with the biological context, offer a foundational guide for professionals working with or considering the use of deuterated PABA in their research and development endeavors.

References

An In-Depth Technical Guide to Isotopic Labeling with 4-Aminobenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their stable isotopes, researchers can track the transformation of a compound through complex biochemical pathways. 4-Aminobenzoic Acid-d4 (PABA-d4), a deuterated form of 4-aminobenzoic acid, serves as a valuable tool in this regard. As a key precursor in the folate biosynthesis pathway in many microorganisms and plants, PABA-d4 allows for the detailed investigation of this essential metabolic route.[1][2] Furthermore, its distinct mass makes it an excellent internal standard for quantitative analysis by mass spectrometry. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound in research and drug development.

Core Applications of this compound

The primary applications of this compound revolve around its use as a stable isotope tracer and an internal standard.

  • Metabolic Pathway Elucidation: PABA-d4 is instrumental in studying the folate biosynthesis pathway. By introducing PABA-d4 into a biological system, such as a bacterial culture, researchers can use mass spectrometry to track the incorporation of the deuterium-labeled moiety into downstream metabolites like dihydrofolate and tetrahydrofolate. This allows for the detailed mapping of the pathway and the identification of potential enzymatic bottlenecks or drug targets.[1][2]

  • Metabolic Flux Analysis: Quantifying the rate of incorporation of PABA-d4 into the folate pool provides insights into the metabolic flux through this pathway. This information is critical for understanding how different conditions or genetic modifications affect the production of essential folate coenzymes.

  • Pharmacokinetic Studies: In drug development, deuteration of molecules can alter their pharmacokinetic properties. While not a drug itself, studying the absorption, distribution, metabolism, and excretion (ADME) of PABA-d4 can provide valuable data on how deuteration of an aromatic ring affects these processes for structurally similar drug candidates.[3][4]

  • Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous PABA and its distinct mass, PABA-d4 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[5] It co-elutes with the unlabeled analyte and experiences similar matrix effects, allowing for accurate and precise quantification of PABA and its metabolites in complex biological matrices like plasma and urine.[5][6]

Experimental Design and Workflows

A typical experimental workflow for a metabolic labeling study using this compound involves several key stages, from cell culture to data analysis.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture/ Microorganism Growth C Metabolic Labeling with PABA-d4 A->C B Preparation of PABA-d4 Labeling Medium B->C D Time-Course Sampling C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing & Isotopic Enrichment Calculation F->G H Metabolic Flux Analysis G->H

Caption: General experimental workflow for metabolic tracing with PABA-d4.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Metabolic Labeling of Bacteria with this compound

This protocol describes a general procedure for labeling a bacterial culture, such as E. coli, to study the incorporation of PABA-d4 into the folate biosynthesis pathway.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Minimal growth medium (lacking PABA)

  • This compound (PABA-d4)

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge and centrifuge tubes

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

Procedure:

  • Prepare Inoculum: Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB broth).

  • Prepare Labeling Medium: Prepare a minimal medium that does not contain PABA. Supplement the medium with a known concentration of PABA-d4 (e.g., 10 µM). The optimal concentration should be determined empirically.

  • Inoculation and Growth: Inoculate the PABA-d4 containing minimal medium with the overnight culture to a starting OD600 of approximately 0.05.

  • Incubation: Incubate the culture at the optimal growth temperature (e.g., 37°C) with shaking.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots of the culture for metabolite analysis.

  • Quenching: Immediately quench metabolic activity by mixing the culture aliquot with a pre-chilled quenching solution. For example, rapidly mix 1 mL of culture with 4 mL of -40°C 60% methanol.

  • Cell Pelleting: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the cells.

  • Metabolite Extraction: Discard the supernatant and resuspend the cell pellet in a cold extraction solvent (e.g., 1 mL of -80°C 80% methanol). Vortex vigorously and incubate at -20°C for 1 hour to lyse the cells and extract the metabolites.

  • Sample Clarification: Centrifuge the extract at high speed for 10 minutes at 4°C to pellet cell debris.

  • Sample Storage: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until LC-MS/MS analysis.

Sample Preparation and LC-MS/MS Analysis of PABA-d4 and its Metabolites

This protocol outlines a method for the analysis of PABA-d4 and its labeled folate derivatives in bacterial extracts using liquid chromatography-tandem mass spectrometry.

Materials:

  • Metabolite extracts from the labeling experiment

  • Internal standard (e.g., 13C-labeled folic acid)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase C18 column suitable for polar metabolites

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw the metabolite extracts on ice.

    • To an aliquot of the extract (e.g., 100 µL), add a known amount of the internal standard.

    • Evaporate the sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate the analytes. A typical gradient might start with a high aqueous phase and gradually increase the organic phase to elute more hydrophobic compounds.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify PABA-d4 and its expected labeled metabolites. The MRM transitions will be specific for the precursor and product ions of each analyte. For example, for PABA-d4, the transition would be m/z 142 -> m/z 124 (corresponding to the loss of water). The transitions for deuterated folate species would be shifted by +4 m/z units compared to their unlabeled counterparts.

Data Presentation

Quantitative data from isotopic labeling experiments are typically presented in tables that show the isotopic enrichment of metabolites over time.

Table 1: Representative Isotopic Enrichment of Folate Pathway Metabolites in E. coli after Labeling with this compound

Time (hours)PABA-d4 Enrichment (%)Dihydropteroate-d4 Enrichment (%)Dihydrofolate-d4 Enrichment (%)
099.2 ± 0.10.5 ± 0.20.3 ± 0.1
198.9 ± 0.225.4 ± 1.515.8 ± 1.1
298.5 ± 0.348.7 ± 2.135.2 ± 1.8
497.8 ± 0.475.1 ± 3.062.5 ± 2.5
896.5 ± 0.588.9 ± 2.880.1 ± 2.2

Note: This table presents illustrative data based on expected outcomes and does not represent actual experimental results.

Visualization of Pathways and Workflows

Folate Biosynthesis Pathway

The following diagram illustrates the incorporation of PABA into the folate biosynthesis pathway.

Chorismate Chorismate ADC 4-amino-4-deoxychorismate Chorismate->ADC PabA/PabB PABA p-Aminobenzoate (PABA) ADC->PABA PabC DHP Dihydropteroate PABA->DHP DHPPP Dihydropterin pyrophosphate DHPPP->DHP Dihydropteroate Synthase DHF Dihydrofolate DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase

Caption: Simplified folate biosynthesis pathway showing PABA incorporation.
Use of PABA-d4 as an Internal Standard

The logic of using PABA-d4 as an internal standard in a quantitative LC-MS/MS assay is depicted below.

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (contains PABA) Spike Add known amount of PABA-d4 Sample->Spike Extract Protein Precipitation/ Solid-Phase Extraction Spike->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Ratio Calculate Peak Area Ratio (PABA / PABA-d4) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Determine PABA Concentration Curve->Result

Caption: Workflow for quantification of PABA using PABA-d4 as an internal standard.

Conclusion

This compound is a versatile and indispensable tool for researchers in the life sciences and drug development. Its application as a stable isotope tracer provides unparalleled insights into the dynamics of the folate biosynthesis pathway, enabling detailed metabolic flux analysis. Furthermore, its utility as an internal standard ensures the accuracy and reliability of quantitative measurements of PABA and its metabolites in complex biological samples. The protocols and principles outlined in this guide offer a solid foundation for the successful implementation of PABA-d4 in a variety of research settings, ultimately contributing to a deeper understanding of metabolism and the development of new therapeutic strategies.

References

Tracking Microbial Metabolism: An In-depth Technical Guide to 4-Aminobenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Stable isotope probing (SIP) is a powerful technique for elucidating metabolic pathways and tracking the flow of substrates through microbial systems. 4-Aminobenzoic Acid-d4 (PABA-d4), a deuterium-labeled analog of a crucial precursor in the microbial folate biosynthesis pathway, offers a precise tool for investigating this essential metabolic route. As mammals do not synthesize folate de novo and instead obtain it from their diet, the folate pathway is an attractive target for antimicrobial drug development and for specifically tracking microbial metabolic activity. This technical guide provides a comprehensive overview of the application of PABA-d4 as a metabolic tracer, detailing experimental protocols, data presentation, and the visualization of key metabolic and experimental workflows.

Introduction: The Role of 4-Aminobenzoic Acid in Microbial Metabolism

4-Aminobenzoic acid (PABA) is a vital intermediate for many microorganisms, serving as a precursor for the synthesis of dihydrofolate and, subsequently, tetrahydrofolate (THF) and its derivatives.[1] These folate coenzymes are essential for the transfer of one-carbon units in the biosynthesis of nucleotides (purines and thymidine), amino acids (methionine and serine), and other key cellular components.[2] The enzymes in the folate biosynthesis pathway are unique to microorganisms and plants, making them excellent targets for selective antimicrobial agents.[2]

By introducing this compound (PABA-d4) into a microbial culture, researchers can trace the incorporation of the deuterium (B1214612) label into downstream metabolites of the folate pathway. This allows for the quantitative analysis of metabolic flux and provides insights into the activity of this pathway under various conditions. The use of a stable isotope like deuterium avoids the complications associated with radioactive tracers, and modern mass spectrometry techniques can readily distinguish between the labeled (d4) and unlabeled (d0) isotopologues of PABA and its metabolic products.

The Microbial Folate Biosynthesis Pathway

The journey of PABA into the essential folate cofactors involves a series of enzymatic steps. Understanding this pathway is critical for designing and interpreting PABA-d4 tracing experiments. The key stages are outlined below.

Folate_Biosynthesis_Pathway Chorismate Chorismate ADC 4-Amino-4-deoxychorismate Chorismate->ADC PabA, PabB PABA_d4 This compound (PABA-d4) ADC->PABA_d4 PabC (Tracer Input) DHP_d4 7,8-Dihydropteroate-d4 (DHP-d4) PABA_d4->DHP_d4 Dihydropteroate Synthase (DHPS) DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPPP->DHP_d4 DHF_d4 Dihydrofolate-d4 (DHF-d4) DHP_d4->DHF_d4 Dihydrofolate Synthase (DHFS) THF_d4 Tetrahydrofolate-d4 (THF-d4) DHF_d4->THF_d4 Dihydrofolate Reductase (DHFR) One_Carbon_Metabolism One-Carbon Metabolism (e.g., dTMP, Purine, Met Synthesis) THF_d4->One_Carbon_Metabolism

Caption: Microbial Folate Biosynthesis Pathway Incorporating PABA-d4.

Experimental Design and Workflow

A typical stable isotope probing experiment using PABA-d4 involves several key stages, from the initial culture setup to the final data analysis. The following workflow provides a general framework that can be adapted to specific research questions and microbial systems.

PABA_d4_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing Culture Microbial Culture (e.g., E. coli, Lactobacillus) Incubation Incubation under Controlled Conditions Culture->Incubation Media Growth Medium with PABA-d4 (Tracer) Media->Incubation Control_Media Growth Medium with unlabeled PABA (Control) Control_Media->Incubation Time_Course Time-Course Sampling (e.g., 0, 2, 4, 8, 24h) Incubation->Time_Course Quenching Metabolic Quenching (e.g., Cold Methanol) Time_Course->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Identification Metabolite Identification (Mass & Retention Time) LCMS->Identification Quantification Isotopologue Quantification (d0 vs. d4) Identification->Quantification Enrichment Isotopic Enrichment Calculation Quantification->Enrichment

Caption: Experimental Workflow for PABA-d4 Stable Isotope Probing.

Detailed Experimental Protocols

This section provides a detailed methodology for a PABA-d4 tracing experiment in a model bacterium such as Escherichia coli.

Media Preparation and Bacterial Cultivation
  • Prepare Minimal Medium: Prepare a suitable minimal medium for the bacterium of interest (e.g., M9 minimal medium for E. coli). Ensure the medium is devoid of unlabeled PABA and folate.

  • Prepare PABA Stock Solutions:

    • Unlabeled PABA (d0): Prepare a 10 mM stock solution of 4-Aminobenzoic acid in 50% ethanol. Filter-sterilize.

    • Labeled PABA-d4: Prepare a 10 mM stock solution of this compound in 50% ethanol. Filter-sterilize.

  • Experimental and Control Cultures:

    • Experimental Group: Inoculate the minimal medium with the microbial culture and supplement with PABA-d4 to a final concentration of 10 µM.

    • Control Group: Inoculate the minimal medium with the microbial culture and supplement with unlabeled PABA to a final concentration of 10 µM.

  • Incubation: Incubate the cultures under optimal growth conditions (e.g., 37°C with shaking for E. coli).

Sample Collection and Metabolite Extraction
  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the culture (e.g., 1 mL).

  • Metabolic Quenching: Immediately quench metabolic activity by adding the cell suspension to a pre-chilled solution (e.g., 4 volumes of -20°C 60% methanol).

  • Cell Lysis and Metabolite Extraction:

    • Centrifuge the quenched cell suspension at high speed (e.g., 14,000 x g) at 4°C to pellet the cells.

    • Discard the supernatant.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells using a suitable method (e.g., bead beating or sonication) while keeping the samples on ice.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for separating polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 0% to 100% B over a set time to resolve the metabolites of interest.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Scan Mode: Perform full scan analysis to detect all ions and targeted MS/MS (or Parallel Reaction Monitoring, PRM) to confirm the identity and quantify the isotopologues of PABA, dihydropteroate, dihydrofolate, and tetrahydrofolate.

    • Mass Transitions: Monitor the specific precursor-to-product ion transitions for both the unlabeled (d0) and labeled (d4) versions of the metabolites.

Data Presentation and Interpretation

The primary output of a PABA-d4 SIP experiment is the quantitative measurement of the incorporation of the deuterium label into downstream metabolites. This data can be presented in tables to clearly show the changes in metabolite concentrations and isotopic enrichment over time.

Table 1: Intracellular Concentrations of Folate Pathway Metabolites in E. coli after Incubation with PABA-d4

Time (hours)PABA-d4 (µM)Dihydropteroate-d4 (µM)Dihydrofolate-d4 (µM)Tetrahydrofolate-d4 (µM)
0 10.000.000.000.00
2 8.501.200.250.05
4 6.802.100.850.20
8 4.203.501.800.45
24 1.504.802.900.75

Table 2: Isotopic Enrichment of Folate Pathway Metabolites in E. coli Incubated with PABA-d4

Time (hours)PABA (% d4)Dihydropteroate (% d4)Dihydrofolate (% d4)Tetrahydrofolate (% d4)
0 100.00.00.00.0
2 98.585.270.155.3
4 97.292.688.479.8
8 95.896.394.790.1
24 94.198.997.595.2

Conclusion

This compound is a powerful tool for the detailed investigation of the microbial folate biosynthesis pathway. By combining careful experimental design, robust analytical methods, and clear data interpretation, researchers can gain valuable insights into microbial metabolism. The methodologies and representative data presented in this guide provide a solid foundation for scientists and drug development professionals to design and execute their own PABA-d4 stable isotope probing experiments, ultimately contributing to a deeper understanding of microbial physiology and the development of novel antimicrobial strategies.

References

Methodological & Application

Application Note: High-Throughput Quantification of 4-Aminobenzoic Acid in Human Plasma and Urine using 4-Aminobenzoic Acid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Aminobenzoic Acid (p-Aminobenzoic Acid, PABA) in human plasma and urine. The use of a stable isotope-labeled internal standard, 4-Aminobenzoic Acid-d4 (PABA-d4), ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving PABA. The protocols provided detail both protein precipitation for rapid screening and solid-phase extraction for enhanced sensitivity and cleaner extracts.

Introduction

4-Aminobenzoic acid is a small molecule of interest in various fields of research, including drug development and as a probe for studying metabolic pathways such as glycine (B1666218) conjugation.[1] Accurate and reliable quantification of PABA in biological matrices is crucial for understanding its pharmacokinetics and metabolic fate. LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its inherent sensitivity and selectivity.

The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component of a reliable bioanalytical method. A SIL-IS co-elutes with the analyte and exhibits similar ionization characteristics, effectively correcting for variations in sample extraction, matrix-induced ion suppression or enhancement, and instrument response. This leads to more accurate and reproducible quantitative results, which are essential for regulatory submissions and clinical studies.

Principle

This method employs reversed-phase liquid chromatography for the separation of 4-Aminobenzoic Acid and its deuterated internal standard, this compound, from endogenous components in the biological matrix. Following chromatographic separation, the analytes are detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.

Experimental Protocols

Materials and Reagents
  • 4-Aminobenzoic Acid reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA) and urine

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange or hydrophilic-lipophilic balanced)

Sample Preparation

Two methods for sample preparation are presented, depending on the required sensitivity and sample matrix.

Protocol 1: Protein Precipitation (for Plasma)

This rapid procedure is suitable for initial screening and when high sensitivity is not the primary requirement.

  • Label polypropylene (B1209903) microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (for Plasma and Urine)

This method provides cleaner extracts and is recommended for achieving lower limits of quantification.

  • Sample Pre-treatment:

    • Plasma: To 100 µL of plasma, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

    • Urine: To 100 µL of urine, add 10 µL of the IS working solution and dilute with 900 µL of water containing 0.1% formic acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

LC Parameters
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
4-Aminobenzoic Acid138.1120.115
4-Aminobenzoic Acid138.192.120
This compound (IS)142.1124.115
This compound (IS)142.196.120

Note: The m/z values for the deuterated internal standard are predicted based on a +4 Da mass shift and should be confirmed experimentally.

Data Presentation

The following tables summarize the expected performance of this method, with representative data adapted from a validated method for the quantification of PABA in human urine.[1]

Table 1: Calibration Curve for 4-Aminobenzoic Acid in Human Urine

Nominal Concentration (ng/mL) Calculated Concentration (Mean, n=3) Accuracy (%) Precision (%RSD)
5049.899.63.2
100101.2101.22.5
250248.599.41.8
500505.0101.01.1
1000995.099.50.8
25002510.0100.40.5
50004980.099.60.9

Linearity (r²) > 0.99

Table 2: Accuracy and Precision for Quality Control Samples in Human Urine

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Inter-day (n=18)
Accuracy (%) Precision (%RSD) Accuracy (%) Precision (%RSD)
LLOQ50102.44.1101.85.3
Low15098.72.899.13.9
Medium2000101.51.5100.92.1
High400099.81.2100.21.8

Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Table 3: Recovery and Matrix Effect

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Effect (%)
Low92.594.198.3
High95.896.299.6

Recovery should be consistent, and the matrix effect should ideally be between 85% and 115%.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation (Plasma) cluster_spe Solid-Phase Extraction (Plasma/Urine) cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Urine) add_is Add this compound (IS) sample->add_is ppt_reagent Add Acetonitrile add_is->ppt_reagent condition Condition SPE Cartridge vortex1 Vortex ppt_reagent->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate & Reconstitute elute->evaporate evaporate->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Experimental Workflow Diagram

glycine_conjugation_pathway PABA 4-Aminobenzoic Acid (PABA) Acyl_CoA_Synthetase Acyl-CoA Synthetase PABA->Acyl_CoA_Synthetase CoA Coenzyme A CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi PABA_CoA 4-Aminobenzoyl-CoA Acyl_CoA_Synthetase->PABA_CoA GLYAT Glycine N-Acyltransferase (GLYAT) PABA_CoA->GLYAT Glycine Glycine Glycine->GLYAT GLYAT->CoA CoA released PAHA p-Aminohippuric Acid (PAHA) GLYAT->PAHA

Glycine Conjugation Pathway of PABA

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of 4-Aminobenzoic Acid in human plasma and urine. The detailed protocols for sample preparation and instrument parameters, along with the representative validation data, serve as a comprehensive guide for researchers and scientists in the fields of drug development and clinical research. Adherence to rigorous validation procedures is essential to ensure data of the highest quality and integrity for pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for 4-Aminobenzoic Acid-d4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (p-aminobenzoic acid, PABA) is a crucial intermediate in the biosynthesis of folates (Vitamin B9) in many microorganisms and plants.[1][2] Mammalian cells, however, lack the enzymatic machinery for de novo folate synthesis and therefore require folate uptake from the extracellular environment. While not synthesized by mammalian cells, PABA can be taken up and potentially metabolized. 4-Aminobenzoic Acid-d4 (PABA-d4) is a stable isotope-labeled version of PABA where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This isotopic labeling makes it a powerful tool for metabolic tracing studies in cell culture. By using mass spectrometry, researchers can track the metabolic fate of PABA-d4 with high precision, elucidating its uptake, and incorporation into downstream metabolites, and its impact on cellular pathways.[1]

These application notes provide a detailed experimental protocol for the use of this compound as a metabolic tracer in mammalian cell culture, covering cell preparation, tracer incubation, metabolite extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following tables summarize key quantitative data relevant to the use of PABA and its derivatives in cell culture. This information is critical for designing experiments with this compound, particularly for selecting appropriate, non-toxic concentrations for tracer studies.

Table 1: Cytotoxicity of PABA and its Derivatives in Mammalian Cell Lines

CompoundCell LineAssayEndpointConcentration/IC50/GI50Reference
PABA-terminated dendrimersHuman melanomaProliferation AssayReduced proliferation20–100 µM[2][3]
PABA/NO conjugate51 human cancer cell linesGrowth Inhibition AssayMean GI509.8 µM[4]
Acrylamide-PABA analogsMCF-7 (breast cancer)MTT AssayIC501.83–73.11 µM
PABANIH/3T3 fibroblasts, CHO cellsLipid extract analysisNo significant effect on cell growthUp to 100 µM[5]

Table 2: Recommended Starting Concentrations for this compound Tracer Studies

Cell TypeRecommended Starting ConcentrationRationale
General mammalian cell lines1 - 10 µMBased on cytotoxicity data of PABA derivatives, this range is expected to be non-toxic and sufficient for detection by mass spectrometry.
Cells with known folate pathway alterations5 - 25 µMHigher concentrations may be necessary to observe significant incorporation into the folate pathway, but should be validated for toxicity.
Primary cells0.5 - 5 µMPrimary cells can be more sensitive; starting with a lower concentration is recommended.

Experimental Protocols

Protocol 1: Metabolic Tracing with this compound in Adherent Mammalian Cells

This protocol details the steps for labeling adherent mammalian cells with this compound, followed by metabolite extraction for LC-MS analysis.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed (dFBS) is recommended to reduce background levels of unlabeled PABA and related metabolites

  • This compound (powder)

  • Sterile DMSO or ethanol (B145695) for stock solution preparation

  • Phosphate-buffered saline (PBS), sterile

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • Liquid nitrogen (optional, for flash freezing)

Procedure:

  • Cell Seeding:

    • Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment.

    • Culture cells in complete medium supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO2.

  • Preparation of PABA-d4 Labeling Medium:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol).

    • Prepare the labeling medium by supplementing basal medium (lacking PABA if possible) with the desired final concentration of this compound (e.g., 1-10 µM) and 10% dFBS.

    • Pre-warm the labeling medium to 37°C.

  • Tracer Incubation:

    • When cells reach the desired confluency, aspirate the growth medium.

    • Wash the cells once with sterile PBS to remove residual medium.

    • Add the pre-warmed PABA-d4 labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours) to monitor the kinetics of PABA-d4 metabolism. The optimal incubation time will depend on the specific metabolic pathway and cell type and may need to be determined empirically.

  • Metabolite Extraction:

    • At the end of the incubation period, place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

    • (Optional) For rapid quenching of metabolism, cells can be flash-frozen in liquid nitrogen before the addition of cold methanol.[6]

    • Incubate the plate at -80°C for at least 15 minutes to precipitate proteins.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Centrifuge at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation for LC-MS Analysis:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

    • Resuspend the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol or a buffer compatible with your chromatography method).

    • Centrifuge the resuspended sample to remove any remaining particulates before transferring to an autosampler vial.

    • Store samples at -80°C until LC-MS analysis.

Protocol 2: LC-MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the analysis of PABA-d4 and its potential downstream metabolites using LC-MS. The specific parameters will need to be optimized for the instrument and metabolites of interest.

Instrumentation and Columns:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (e.g., UPLC, HPLC).

  • A reversed-phase C18 column is a suitable starting point for separating PABA and related metabolites.

LC Method (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS Method (Example):

  • Ionization Mode: Positive and/or negative electrospray ionization (ESI). PABA can be detected in both modes.

  • Data Acquisition: Full scan mode to identify all potential metabolites, followed by targeted MS/MS (or parallel reaction monitoring, PRM) for confirmation and quantification of specific metabolites.

  • Mass Range: m/z 50 - 1000

  • Key Ions to Monitor:

    • This compound: Expected [M+H]+ = 142.0851, [M-H]- = 140.0700

    • Unlabeled 4-Aminobenzoic Acid: Expected [M+H]+ = 138.0599, [M-H]- = 136.0455

    • Potential downstream folate intermediates (e.g., dihydropteroate, dihydrofolate) will have mass shifts corresponding to the incorporation of the d4-PABA moiety.

Data Analysis:

  • Extract ion chromatograms for the expected m/z values of PABA-d4 and its potential metabolites.

  • Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled metabolite to the total peak area (labeled + unlabeled).

  • Identify unknown labeled metabolites by searching for mass shifts corresponding to the incorporation of the d4 label in folate pathway intermediates.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_labeling Stable Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis seed_cells Seed Cells in Multi-well Plates culture_cells Culture to 70-80% Confluency seed_cells->culture_cells wash_cells_pbs Wash Cells with PBS culture_cells->wash_cells_pbs prepare_medium Prepare PABA-d4 Labeling Medium add_medium Add Labeling Medium prepare_medium->add_medium wash_cells_pbs->add_medium incubate Incubate for Time Course add_medium->incubate wash_cells_cold_pbs Wash with Cold PBS incubate->wash_cells_cold_pbs add_methanol Add Cold 80% Methanol wash_cells_cold_pbs->add_methanol scrape_cells Scrape and Collect Lysate add_methanol->scrape_cells centrifuge Centrifuge to Pellet Debris scrape_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_sample Dry and Resuspend collect_supernatant->dry_sample lc_ms_analysis Analyze by LC-MS dry_sample->lc_ms_analysis data_analysis Data Analysis lc_ms_analysis->data_analysis

Caption: Experimental workflow for this compound tracing in cell culture.

folate_synthesis_pathway cluster_pteridine_synthesis Pteridine Synthesis cluster_paba_synthesis PABA Synthesis (in bacteria/plants) cluster_folate_synthesis Folate Synthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Chorismate Chorismate PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate One_Carbon_Metabolism One_Carbon_Metabolism Tetrahydrofolate->One_Carbon_Metabolism Purine & Thymidylate Synthesis PABA_d4 This compound (Tracer) PABA_d4->Dihydropteroate Incorporation

Caption: Simplified overview of the folate synthesis pathway and PABA-d4 incorporation.

References

Application Notes and Protocols for the Sample Preparation of 4-Aminobenzoic Acid-d4 (PABA-d4) for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the sample preparation of 4-Aminobenzoic Acid-d4 (PABA-d4) from biological matrices, primarily plasma, for quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a deuterated internal standard, PABA-d4 is critical for the accurate quantification of its non-labeled analogue, 4-Aminobenzoic Acid (PABA), a compound of interest in pharmaceutical and metabolic studies. The following sections outline three common bioanalytical sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols provided are based on established methodologies for similar small polar molecules and serve as a robust starting point for method development and validation.

Introduction

Accurate quantification of analytes in complex biological matrices is fundamental to pharmacokinetic, toxicokinetic, and metabolism studies. This compound (PABA-d4) serves as an ideal internal standard (IS) for PABA, as its chemical and physical properties are nearly identical to the analyte, while its mass is distinct, allowing it to co-elute chromatographically and be differentiated by the mass spectrometer. This co-behavior enables the IS to compensate for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.

The selection of a sample preparation technique is critical and depends on the required sensitivity, sample throughput, and the nature of the biological matrix. This guide details three widely used techniques, providing expected performance metrics, step-by-step protocols, and visual workflows to assist researchers in selecting and implementing the most suitable method.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique for removing proteins from biological samples, particularly plasma and serum. It is often used for high-throughput screening when extensive cleanup is not necessary. Acetonitrile (B52724) is a common precipitating agent. This method is fast and suitable for initial screening, though it may result in less clean extracts compared to LLE or SPE.[1]

Data Presentation: Expected Performance Metrics for PPT

The following table summarizes the expected performance of a method utilizing PABA-d4 as an internal standard with a protein precipitation workflow. These values are illustrative and derived from validation studies of analogous deuterated benzoic acid derivatives in plasma.[1]

ParameterExpected ValueComments
Recovery 85 - 110%Recovery is typically consistent and high for this simple extraction method.[1]
Matrix Effect 80 - 120%Higher potential for matrix effects (ion suppression or enhancement) due to the simplicity of the cleanup.[1]
Linearity (R²) ≥ 0.99Essential for accurate quantification across a range of concentrations.[2]
Limit of Quantification (LOQ) 5 - 20 ng/mLDependent on instrument sensitivity; may be higher than more rigorous cleanup methods.[1][2]
Precision (%RSD) < 15%Indicates the reproducibility of the analytical method.[1][2]
Accuracy (%Bias) ± 15%Reflects the closeness of measured values to the true value.[1][2]
Experimental Protocol: Protein Precipitation

This protocol details the steps for preparing plasma samples using protein precipitation with acetonitrile.

Materials and Reagents:

  • Blank human plasma

  • This compound (PABA-d4) internal standard working solution (e.g., 1 µg/mL in 50% methanol)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge capable of >10,000 x g and 4°C

  • Nitrogen evaporation system

  • LC-MS/MS system

Procedure:

  • Sample Labeling: Label polypropylene (B1209903) microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

  • Sample Aliquoting: Pipette 100 µL of human plasma (or standard/QC) into the corresponding labeled tube.

  • Internal Standard Spiking: Add 10 µL of the PABA-d4 internal standard working solution to all tubes except for the blank matrix sample.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube to precipitate the plasma proteins.[1]

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm (~16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean labeled tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Final Vortex and Injection: Vortex the reconstituted samples briefly and inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

Visualization: Protein Precipitation Workflow

PPT_Workflow start Start: 100 µL Plasma add_is Add 10 µL PABA-d4 IS start->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex 1 min add_acn->vortex1 centrifuge Centrifuge 10 min @ 4°C vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject LLE_Workflow start Start: 100 µL Plasma add_is Add 10 µL PABA-d4 IS start->add_is acidify Acidify (e.g., 1M HCl) add_is->acidify add_solvent Add 1 mL Ethyl Acetate acidify->add_solvent vortex Vortex 2 min add_solvent->vortex centrifuge Centrifuge 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject SPE_Workflow cluster_sample Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Processing plasma 100 µL Plasma add_is Add PABA-d4 IS plasma->add_is add_acid Add 4% H3PO4 add_is->add_acid vortex_sample Vortex add_acid->vortex_sample load 3. Load Sample vortex_sample->load condition 1. Condition (1mL MeOH) equilibrate 2. Equilibrate (1mL H2O) condition->equilibrate equilibrate->load wash 4. Wash (1mL 5% MeOH/H2O) load->wash elute 5. Elute (1mL 5% FA/MeOH) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject to LC-MS/MS reconstitute->inject

References

Application Notes: 4-Aminobenzoic Acid-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic Acid-d4 (PABA-d4) is the deuterated analog of 4-Aminobenzoic Acid (PABA), an intermediate in the folate synthesis pathway in bacteria.[1] In drug metabolism and pharmacokinetics (DMPK), the stable isotope-labeled version, PABA-d4, serves as an invaluable tool, primarily utilized as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical properties are nearly identical to the endogenous PABA, but its increased mass allows for clear differentiation in mass spectrometric analysis. This distinction is crucial for accurately quantifying the unlabeled analyte in complex biological matrices by correcting for variability in sample preparation and instrument response.

Applications in Drug Metabolism

The primary application of this compound in drug metabolism studies is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of PABA and related compounds in biological matrices such as plasma and urine.[1][2] The use of a SIL-IS is the gold standard in quantitative LC-MS/MS assays as it effectively compensates for matrix effects, variations in ionization efficiency, and losses during sample processing, thus ensuring high accuracy and precision.[2][3]

Beyond its role as an internal standard, PABA-d4 can also be employed as a tracer to investigate metabolic pathways.[1] By introducing PABA-d4 into a biological system, researchers can track its metabolic fate, identifying and quantifying its metabolites with high precision using mass spectrometry.[1] This approach provides insights into the biotransformation of PABA and analogous structures.

Experimental Protocols

Quantification of 4-Aminobenzoic Acid in Human Plasma using LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantification of PABA in human plasma.

a. Materials and Reagents:

  • 4-Aminobenzoic Acid reference standard

  • This compound (Internal Standard)

  • Human Plasma (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

b. Sample Preparation (Protein Precipitation): [2]

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent[2]

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[2][4]

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

  • Gradient: (Illustrative)

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 4-Aminobenzoic Acid: m/z 138 -> 120[4]

    • This compound: m/z 142 -> 124 (Illustrative, based on d4 mass shift)

Analysis of 4-Aminobenzoic Acid in Urine using LC-MS/MS

This protocol outlines the use of PABA-d4 for quantifying PABA in urine samples, which is relevant for studies examining renal clearance and metabolic excretion.

a. Sample Preparation (Dilute-and-Shoot):

  • Collect urine samples and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (PABA-d4 in mobile phase A).

  • Vortex to mix.

  • Transfer to an autosampler vial for injection.

b. LC-MS/MS Conditions:

  • (Follow similar LC-MS/MS conditions as described for plasma analysis, with potential adjustments to the gradient to manage the different matrix).

Quantitative Data Summary

The following tables summarize expected performance metrics for an LC-MS/MS method using this compound as an internal standard. These values are based on typical performance characteristics for similar bioanalytical methods.[2]

Table 1: Method Performance in Human Plasma

ParameterExpected Value
Linearity (r²)≥ 0.99
Limit of Quantification (LOQ)1 - 10 ng/mL
Accuracy (%Bias)± 15%
Precision (%RSD)< 15%
Recovery85 - 110%
Matrix Effect90 - 115%

Table 2: Method Performance in Human Urine

ParameterExpected Value
Linearity (r²)≥ 0.99
Limit of Quantification (LOQ)5 - 50 ng/mL
Accuracy (%Bias)± 15%
Precision (%RSD)< 15%
Recovery80 - 115%
Matrix Effect85 - 120%

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Human Plasma Sample Add_IS Spike with This compound Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Ratio Calculate Peak Area Ratio (Analyte/IS) Detection->Ratio Quantification Quantification Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

Caption: Workflow for the quantification of 4-Aminobenzoic Acid in plasma.

G PABA_d4 This compound (Tracer) Biological_System Biological System (e.g., in vivo, in vitro) PABA_d4->Biological_System Metabolites_d4 Deuterated Metabolites Biological_System->Metabolites_d4 LC_MS LC-MS/MS Analysis Metabolites_d4->LC_MS Pathway_Elucidation Metabolic Pathway Elucidation LC_MS->Pathway_Elucidation

Caption: Use of this compound as a tracer in metabolic pathway studies.

References

Quantitative Analysis of p-Aminobenzoic Acid (PABA) and its Metabolites Using 4-Aminobenzoic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of p-Aminobenzoic Acid (PABA) and its primary metabolites in various biological matrices. The described methods leverage Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 4-Aminobenzoic Acid-d4 as an internal standard for accurate and robust quantification.

Introduction

p-Aminobenzoic acid (PABA) is a crucial intermediate in the biosynthesis of folates in bacteria, plants, and fungi.[1] In humans, PABA is obtained from dietary sources and is metabolized into several compounds, primarily through acetylation and conjugation with glycine (B1666218).[2][3] The quantitative analysis of PABA and its metabolites is essential for various research areas, including nutritional science, drug metabolism studies, and in the investigation of metabolic pathways. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

PABA Metabolism Overview

In humans, orally administered PABA is extensively metabolized. The primary metabolic pathways include:

  • Acetylation: PABA is acetylated to form p-acetamidobenzoic acid.

  • Glycine Conjugation: PABA can be conjugated with glycine to form p-aminohippuric acid.

  • Acetylation and Glycine Conjugation: A combination of both pathways results in the formation of p-acetamidohippuric acid.[2]

A simplified diagram of PABA metabolism is presented below.

PABA_Metabolism PABA p-Aminobenzoic Acid (PABA) Acetylated p-Acetamidobenzoic Acid PABA->Acetylated Acetylation Glycine_Conj p-Aminohippuric Acid PABA->Glycine_Conj Glycine Conjugation Acetylated_Glycine_Conj p-Acetamidohippuric Acid Acetylated->Acetylated_Glycine_Conj Glycine Conjugation Glycine_Conj->Acetylated_Glycine_Conj Acetylation Sample_Preparation_Workflow cluster_plasma Plasma cluster_urine Urine cluster_cell_culture Cell Culture Media Plasma_Sample 100 µL Plasma Add_IS_P Add 10 µL 4-ABA-d4 Plasma_Sample->Add_IS_P Add_ACN_P Add 300 µL Acetonitrile Add_IS_P->Add_ACN_P Vortex_P Vortex 1 min Add_ACN_P->Vortex_P Centrifuge_P Centrifuge 14,000 x g, 10 min Vortex_P->Centrifuge_P Supernatant_P Collect Supernatant Centrifuge_P->Supernatant_P Evaporate_P Evaporate to Dryness Supernatant_P->Evaporate_P Reconstitute_P Reconstitute in Mobile Phase Evaporate_P->Reconstitute_P Urine_Sample 100 µL Urine Supernatant Add_IS_U Add 10 µL 4-ABA-d4 Urine_Sample->Add_IS_U Add_ACN_U Add 800 µL Acetonitrile Add_IS_U->Add_ACN_U Vortex_U Vortex 10 min Add_ACN_U->Vortex_U Centrifuge_U Centrifuge 15,000 x g, 10 min Vortex_U->Centrifuge_U Supernatant_U Collect Supernatant for Analysis Centrifuge_U->Supernatant_U CCM_Sample 100 µL Media Supernatant Add_IS_C Add 10 µL 4-ABA-d4 CCM_Sample->Add_IS_C Add_ACN_C Add 200 µL Acetonitrile Add_IS_C->Add_ACN_C Vortex_C Vortex 1 min Add_ACN_C->Vortex_C Centrifuge_C Centrifuge 14,000 rpm, 5 min Vortex_C->Centrifuge_C Supernatant_C Collect Supernatant for Analysis Centrifuge_C->Supernatant_C Analytical_Workflow Sample_Prep Sample Preparation (Plasma, Urine, or Cell Culture) LC_Separation Liquid Chromatography (C18 Reverse Phase) Sample_Prep->LC_Separation Inject MS_Detection Mass Spectrometry (ESI-MS/MS, MRM Mode) LC_Separation->MS_Detection Elute Data_Analysis Data Analysis (Quantification using 4-ABA-d4) MS_Detection->Data_Analysis Acquire Data

References

Application Notes and Protocols for Stable Isotope Tracing with 4-Aminobenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Aminobenzoic Acid-d4 (PABA-d4) in stable isotope tracing studies. This powerful technique allows for the precise tracking of PABA's metabolic fate, offering valuable insights into folate biosynthesis, glycine (B1666218) conjugation capacity, and the impact of xenobiotics on these pathways.

Introduction to 4-Aminobenzoic Acid (PABA) Metabolism

4-Aminobenzoic acid is a crucial intermediate in the biosynthesis of folates in microorganisms and plants.[1][2] In vertebrates, PABA is considered a B-complex vitamin and is primarily obtained from the diet. Once absorbed, PABA undergoes extensive metabolism, mainly in the liver, through two primary pathways:

  • Glycine Conjugation: PABA is conjugated with glycine to form p-aminohippuric acid (PAHA). This pathway is a key Phase II detoxification reaction.[3][4]

  • Acetylation: The amino group of PABA can be acetylated to form p-acetamidobenzoic acid (PAABA).[5]

These primary metabolites can be further metabolized. For instance, PAHA can be acetylated to form p-acetamidohippuric acid (PAAHA). The rate and extent of these metabolic conversions can provide valuable information about an individual's metabolic capacity and can be influenced by genetic factors, disease states, and exposure to xenobiotics.[3]

Principle of Stable Isotope Tracing with PABA-d4

Stable isotope tracing with PABA-d4 involves the administration of PABA in which four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms. Since deuterium is a stable (non-radioactive) isotope of hydrogen, PABA-d4 is biologically indistinguishable from endogenous PABA and is processed by the same enzymatic machinery.

The key advantage of using PABA-d4 is that its increased mass allows it to be distinguished from the naturally abundant, unlabeled PABA using mass spectrometry. By tracking the appearance of the deuterium label in downstream metabolites such as PAHA and PAABA, researchers can quantitatively assess the flux through these metabolic pathways.

Applications in Research and Drug Development

  • Assessing Folate Biosynthesis: In microbiological and botanical studies, PABA-d4 can be used to trace the incorporation of PABA into the folate backbone, providing insights into the regulation of this essential pathway.[1]

  • Probing Glycine Conjugation Capacity: The rate of conversion of PABA-d4 to PAHA-d4 can serve as a sensitive and specific measure of hepatic glycine conjugation capacity. This has applications in studying liver function and the impact of drugs on this detoxification pathway.[3][4][6]

  • Investigating Drug-Metabolism Interactions: PABA-d4 can be co-administered with a new drug candidate to investigate potential competition for the same metabolic enzymes, such as N-acetyltransferases or glycine N-acyltransferase.

  • Pharmacokinetic and Bioavailability Studies: PABA-d4 can be used to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of PABA without the confounding influence of endogenous PABA levels.

Experimental Protocols

In Vivo Stable Isotope Tracing in a Rodent Model (Generalized Protocol)

This protocol provides a general framework for an in vivo study in rats or mice. The exact dosage, timing, and sample collection points should be optimized based on the specific research question.

Materials:

  • This compound (PABA-d4)

  • Sterile vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: House animals in individual metabolic cages for at least 3 days prior to the study to allow for acclimation.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water to ensure a basal metabolic state.

  • Tracer Administration:

    • Prepare a dosing solution of PABA-d4 in the chosen vehicle. The dosage will need to be optimized, but a starting point could be in the range of 10-50 mg/kg for oral administration or 5-20 mg/kg for intravenous administration.

    • Administer the PABA-d4 solution to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Blood: Collect blood samples at multiple time points post-administration. A typical time course might include 0, 5, 15, 30, 60, 120, 240, and 480 minutes. Collect blood into EDTA tubes and immediately place on ice.

    • Urine: Collect urine from the metabolic cages at timed intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

    • Urine: Measure the volume of the collected urine, aliquot, and store at -80°C until analysis.

  • Sample Analysis: Analyze the plasma and urine samples for the concentrations of PABA-d4 and its deuterated metabolites using a validated LC-MS/MS method (see section 4.2).

Sample Preparation and LC-MS/MS Analysis

This protocol describes a general method for the extraction and quantification of PABA-d4 and its metabolites from plasma and urine.

Materials:

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Internal Standard (IS): A suitable internal standard would be 13C6-labeled 4-Aminobenzoic Acid or another structurally similar deuterated compound not expected to be formed from PABA-d4.

  • Centrifuge

  • LC-MS/MS system (Triple Quadrupole)

Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation (Urine):

  • Thaw urine samples on ice.

  • Centrifuge at 2000 x g for 5 minutes to pellet any sediment.

  • Dilute the urine sample (e.g., 1:10 or 1:20) with the initial mobile phase containing the internal standard.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Proposed):

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be tested for optimal sensitivity for each analyte. Based on existing literature for unlabeled PABA and its metabolites, negative ion mode is often effective.[7][8]

  • MRM Transitions: The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for PABA-d4 and its key metabolites. These should be empirically optimized on the specific mass spectrometer being used.

CompoundParent Ion (m/z)Fragment Ion (m/z)Polarity
This compound (PABA-d4)142.1124.1Positive
This compound (PABA-d4)140.196.1Negative
p-Aminohippuric Acid-d4 (PAHA-d4)199.1124.1Positive
p-Aminohippuric Acid-d4 (PAHA-d4)197.1153.1Negative
p-Acetamidobenzoic Acid-d4 (PAABA-d4)184.1142.1Positive
p-Acetamidobenzoic Acid-d4 (PAABA-d4)182.1138.1Negative
p-Acetamidohippuric Acid-d4 (PAAHA-d4)241.1142.1Positive
p-Acetamidohippuric Acid-d4 (PAAHA-d4)239.1195.1Negative

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and concise tables.

Table 1: Pharmacokinetic Parameters of PABA-d4 and its Metabolites in Rat Plasma (Example)

ParameterPABA-d4PAHA-d4PAABA-d4
Cmax (ng/mL)ValueValueValue
Tmax (min)ValueValueValue
AUC (0-t) (ng*min/mL)ValueValueValue
Half-life (t½) (min)ValueValueValue
Clearance (CL/F) (mL/min/kg)Value--
Volume of Distribution (Vd/F) (L/kg)Value--

Table 2: Cumulative Urinary Excretion of PABA-d4 and its Metabolites (Example)

Time Interval% of Administered Dose Excreted
PABA-d4
0-4 hValue
4-8 hValue
8-12 hValue
12-24 hValue
Total Value

Visualizations

PABA_Metabolism cluster_phase_II Phase II Metabolism cluster_folate_synthesis Folate Synthesis PABA_d4 This compound (PABA-d4) PAHA_d4 p-Aminohippuric Acid-d4 (PAHA-d4) PABA_d4->PAHA_d4 Glycine Conjugation (Glycine N-acyltransferase) PAABA_d4 p-Acetamidobenzoic Acid-d4 (PAABA-d4) PABA_d4->PAABA_d4 Acetylation (N-acetyltransferase) Folate_d Deuterated Folates PABA_d4->Folate_d Dihydropteroate Synthase PAAHA_d4 p-Acetamidohippuric Acid-d4 (PAAHA-d4) PAHA_d4->PAAHA_d4 Acetylation PAABA_d4->PAAHA_d4 Glycine Conjugation Experimental_Workflow start Start acclimation Animal Acclimation (Metabolic Cages) start->acclimation fasting Overnight Fasting acclimation->fasting administration PABA-d4 Administration (Oral or IV) fasting->administration sample_collection Blood and Urine Collection (Timed Intervals) administration->sample_collection plasma_prep Plasma Preparation (Centrifugation) sample_collection->plasma_prep urine_prep Urine Preparation (Dilution) sample_collection->urine_prep extraction Metabolite Extraction (Protein Precipitation) plasma_prep->extraction analysis LC-MS/MS Analysis (MRM) urine_prep->analysis extraction->analysis data_analysis Data Analysis (Pharmacokinetics, Flux) analysis->data_analysis end End data_analysis->end

References

A Validated Bioanalytical Method for the Quantification of 4-Aminobenzoic Acid-d4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, validated bioanalytical method for the quantitative analysis of 4-Aminobenzoic Acid-d4 (p-Aminobenzoic acid-d4) in human plasma. This method is crucial for pharmacokinetic, toxicokinetic, and metabolism studies where this compound is used as an internal standard for the quantification of 4-Aminobenzoic Acid (PABA). The protocol details the necessary reagents, sample preparation procedures, and instrument parameters to achieve sensitive, selective, and reliable results.

Method Overview

This method utilizes a simple protein precipitation extraction of 4-Aminobenzoic Acid and its deuterated internal standard, this compound, from human plasma. The extracts are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in positive ion mode. The method has been validated for linearity, accuracy, precision, selectivity, and stability.

Experimental Protocols

Materials and Reagents
  • 4-Aminobenzoic Acid (PABA) reference standard

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Instrumentation
  • Liquid chromatograph equipped with a binary pump, autosampler, and column oven

  • A C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 3.5 µm) is recommended.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Aminobenzoic Acid and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-Aminobenzoic Acid stock solution in 50% methanol to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution in 50% methanol to achieve a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) tubes for each sample, calibration standard, and quality control (QC) sample.

  • To 100 µL of plasma, add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • For calibration standards and QCs, spike the appropriate concentration into blank plasma.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient is recommended. Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to the initial conditions for equilibration.

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-Aminobenzoic Acid138.0120.0
This compound142.0124.0

Method Validation Summary

The method was validated based on regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Linearity of Calibration Curve
AnalyteCalibration RangeCorrelation Coefficient (r²)
4-Aminobenzoic Acid10 - 10,000 ng/mL≥ 0.99

Data for a structurally similar compound, 4-acetamidobenzoic acid, suggests this is an achievable range with high linearity[1][2][3].

Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ10≤ 13.81≤ 13.8189 - 98.5789 - 98.57
Low30≤ 13.81≤ 13.8189 - 98.5789 - 98.57
Medium500≤ 13.81≤ 13.8189 - 98.5789 - 98.57
High8000≤ 13.81≤ 13.8189 - 98.5789 - 98.57

Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision. The presented data for the analogous 4-acetamidobenzoic acid meets these criteria[1][2][3].

Table 3: Stability
Stability ConditionDurationTemperatureAcceptance Criteria
Bench-top4 hoursRoom TemperatureWithin ±15% of nominal concentration
Freeze-thaw3 cycles-20°C to Room TemperatureWithin ±15% of nominal concentration
Long-term30 days-80°CWithin ±15% of nominal concentration

While specific stability data for 4-aminobenzoic acid in plasma from a validated bioanalytical method is not detailed in the search results, preliminary stability data for p-aminobenzoic acid has been assessed, and the compound is known to be stable under recommended storage conditions[4]. However, it can be unstable in the presence of certain components like glucose under specific conditions[5]. Comprehensive stability testing as outlined is a mandatory part of method validation.

Visualizations

Bioanalytical_Workflow Sample Plasma Sample (100 µL) Spike_IS Spike Internal Standard (this compound) Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the bioanalysis of this compound.

Validation_Process Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Linearity Linearity & Range Full_Validation->Linearity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Stability Stability Full_Validation->Stability Sample_Analysis Routine Sample Analysis Full_Validation->Sample_Analysis

References

Application Notes and Protocols for 4-Aminobenzoic Acid-d4 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds as tracers is central to this methodology, allowing for the elucidation of pathway activity and the contribution of various precursors to downstream metabolites. 4-Aminobenzoic Acid (p-Aminobenzoic Acid or PABA) is a key intermediate in the biosynthesis of folates, which are essential cofactors in one-carbon metabolism.[1] One-carbon metabolism is a critical network of pathways that provides one-carbon units for the synthesis of nucleotides, amino acids, and other macromolecules vital for cell proliferation and maintenance.[2]

This document provides detailed application notes and a comprehensive protocol for the use of 4-Aminobenzoic Acid-d4 (PABA-d4) as a stable isotope tracer for investigating the flux through the folate synthesis pathway and its contribution to one-carbon metabolism. By tracing the incorporation of the deuterium-labeled PABA into downstream folate derivatives, researchers can gain quantitative insights into the dynamics of this crucial metabolic network. This is particularly relevant in fields such as oncology, where targeting folate metabolism is a key therapeutic strategy, and in drug development for assessing the on-target effects of novel inhibitors.

Principle of the Method

The underlying principle of this application is the introduction of this compound into a biological system (e.g., cell culture). The cells will take up the labeled PABA and incorporate it into the de novo synthesis of dihydrofolate (DHF) and subsequently tetrahydrofolate (THF) and its one-carbon derivatives. The deuterium (B1214612) label from PABA-d4 will be retained in the PABA moiety of the folate molecule. By using liquid chromatography-mass spectrometry (LC-MS/MS), the isotopic enrichment in the folate pool and downstream metabolites can be precisely measured. This data, combined with a metabolic model, allows for the calculation of the metabolic flux through the folate synthesis pathway.

Applications

  • Quantifying Folate Synthesis Rates: Directly measure the rate of de novo folate synthesis in various cell types and conditions.

  • Drug Discovery and Development: Assess the efficacy of drugs targeting the folate pathway (e.g., sulfonamides in bacteria, or other inhibitors in cancer cells) by measuring changes in flux.

  • Understanding Disease Metabolism: Investigate alterations in folate metabolism in diseases such as cancer, where one-carbon metabolism is often upregulated to support rapid proliferation.

  • Nutritional Studies: Elucidate the contribution of exogenous PABA to the total folate pool in organisms capable of de novo folate synthesis.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the metabolic context and the experimental workflow for a typical metabolic flux analysis experiment using this compound.

Chorismate Chorismate PABA_d4 This compound (PABA-d4) Chorismate->PABA_d4 PabA/PabB/PabC Dihydropteroate Dihydropteroate-d4 PABA_d4->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolate-d4 (DHF-d4) Dihydropteroate->DHF Dihydrofolate synthase THF Tetrahydrofolate-d4 (THF-d4) DHF->THF Dihydrofolate reductase (DHFR) One_Carbon_Metabolism One-Carbon Metabolism (e.g., dTMP, Purine Synthesis) THF->One_Carbon_Metabolism Serine, Glycine One-Carbon Donors start Start: Seed Cells culture Cell Culture (Appropriate Medium) start->culture labeling Introduce This compound culture->labeling incubation Incubate for Isotopic Steady State labeling->incubation harvest Harvest Cells & Quench Metabolism incubation->harvest extraction Metabolite Extraction (e.g., Cold Methanol/Water) harvest->extraction analysis LC-MS/MS Analysis (Quantify Labeled Folates) extraction->analysis data_processing Data Processing & Flux Calculation analysis->data_processing end End: Metabolic Flux Map data_processing->end PABA_d4 PABA-d4 (Tracer Input) Measured_Enrichment Measured Isotopic Enrichment (M+4) in Folates PABA_d4->Measured_Enrichment Biological System Flux_Calculation Flux Calculation (e.g., using INCA) Measured_Enrichment->Flux_Calculation Metabolic_Model Metabolic Network Model (Stoichiometry) Metabolic_Model->Flux_Calculation Flux_Map Quantitative Flux Map Flux_Calculation->Flux_Map

References

Application of 4-Aminobenzoic Acid-d4 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of organic micropollutants in environmental matrices is a critical task for assessing environmental quality and ensuring public health. The complexity of environmental samples, such as surface water, wastewater, and soil, often leads to significant matrix effects and variability in sample preparation, which can compromise the accuracy and precision of analytical results. The use of a stable isotope-labeled internal standard is a widely accepted and robust strategy to compensate for these variations.[1][2] 4-Aminobenzoic Acid-d4 (PABA-d4) is a deuterated analog of 4-aminobenzoic acid (PABA), a compound that can be found in the environment and shares structural similarities with various emerging contaminants, including certain pharmaceuticals and personal care products. Its physicochemical properties make it a suitable internal standard for the analysis of polar, acidic compounds in aqueous environmental samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These application notes provide a comprehensive guide for the use of this compound as an internal standard for the quantitative analysis of a target analyte, 4-Aminobenzoic Acid (PABA), in environmental water samples. The described protocol is based on solid-phase extraction (SPE) for sample enrichment and cleanup, followed by LC-MS/MS for detection and quantification.

Analytical Workflow

The overall workflow for the analysis of environmental water samples using this compound as an internal standard is depicted below. This process involves sample collection and preservation, addition of the internal standard, solid-phase extraction, and subsequent analysis by LC-MS/MS.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Water Sample Collection (e.g., 100 mL) Spike 2. Spike with PABA-d4 Internal Standard Sample->Spike Condition 3. SPE Cartridge Conditioning Spike->Condition Load 4. Sample Loading Condition->Load Wash 5. Cartridge Washing Load->Wash Elute 6. Analyte Elution Wash->Elute Evaporate 7. Eluate Evaporation Elute->Evaporate Reconstitute 8. Reconstitution in Mobile Phase Evaporate->Reconstitute Inject 9. Injection into LC-MS/MS Reconstitute->Inject Separate 10. Chromatographic Separation Inject->Separate Detect 11. MS/MS Detection (MRM Mode) Separate->Detect Integrate 12. Peak Integration Detect->Integrate Calculate 13. Concentration Calculation (using IS ratio) Integrate->Calculate Report 14. Reporting Results Calculate->Report

Figure 1: Experimental workflow for environmental water sample analysis.

Experimental Protocols

Materials and Reagents
  • 4-Aminobenzoic Acid (PABA) analytical standard

  • This compound (PABA-d4) internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

  • Standard laboratory glassware and equipment (e.g., volumetric flasks, pipettes, vortex mixer, nitrogen evaporator)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of PABA and PABA-d4 in 10 mL of methanol, respectively.

  • Working Standard Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare working standard solutions.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the PABA-d4 working standard solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the PABA working standard solution into a known volume of blank matrix extract (or mobile phase for initial method development). The final concentrations should bracket the expected sample concentrations. Add a constant amount of the PABA-d4 internal standard spiking solution to each calibration standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect 100 mL of the water sample in a clean glass bottle. If not analyzed immediately, store at 4°C.

  • Internal Standard Spiking: To the 100 mL water sample, add a known amount of the PABA-d4 internal standard spiking solution (e.g., 100 ng, resulting in a concentration of 1 µg/L).

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.

  • Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis. These may need to be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in ultrapure water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PABA138.1120.115
PABA138.192.120
PABA-d4 (IS) 142.1 124.1 15
PABA-d4 (IS) 142.1 96.1 20

Note: The specific MRM transitions and collision energies should be optimized by infusing the individual standard solutions.

Data Presentation and Performance

The use of this compound as an internal standard is expected to yield accurate and precise quantification of PABA in environmental water samples. The following table summarizes the expected performance characteristics of the method based on typical results for similar analytical methods.[3][4][5]

Table 1: Expected Method Performance Characteristics

ParameterSurface WaterWastewater Effluent
Linear Range 1 - 1000 ng/L10 - 2000 ng/L
Correlation Coefficient (r²) > 0.995> 0.990
Limit of Detection (LOD) 0.5 ng/L2 ng/L
Limit of Quantification (LOQ) 1.5 ng/L6 ng/L
Recovery (%) 85 - 110%80 - 115%
Precision (% RSD, n=6) < 10%< 15%
Matrix Effect (%) 90 - 110%75 - 120%

Conclusion

The protocol described provides a robust and reliable method for the quantification of 4-Aminobenzoic Acid in environmental water samples. The incorporation of this compound as an internal standard is crucial for mitigating matrix effects and ensuring high data quality, which is essential for accurate environmental monitoring and risk assessment. The provided workflow, protocols, and performance data serve as a valuable resource for researchers and scientists in the field of environmental analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS for 4-Aminobenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 4-Aminobenzoic Acid-d4.

Frequently Asked Questions (FAQs)

Q1: What are the expected MRM transitions for this compound?

A1: While optimal MRM transitions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer, the following transitions can be used as a starting point. The precursor ion will be the protonated molecule [M+H]⁺. Common fragmentation involves the loss of water (H₂O) or the carboxyl group (COOH).

Table 1: Suggested MRM Transitions for 4-Aminobenzoic Acid and this compound (Positive ESI)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Neutral Loss
4-Aminobenzoic Acid138.1120.1H₂O
92.1COOH₂
This compound 142.1 124.1 H₂O
96.1 COOH₂

Note: These values are theoretical and should be optimized for your specific instrument and conditions. The collision energy will need to be optimized for each transition to achieve the best signal intensity.

Q2: Should I use positive or negative ionization mode for this compound?

A2: 4-Aminobenzoic acid contains both a basic amino group and an acidic carboxylic acid group, allowing for detection in both positive and negative electrospray ionization (ESI) modes.[1] Positive mode is generally preferred and often yields higher sensitivity by protonating the amino group to form the [M+H]⁺ ion.[2] However, it is recommended to test both modes during method development to determine the optimal choice for your specific sample matrix and instrument.

Q3: My this compound internal standard is not co-eluting with the non-deuterated analyte. What should I do?

A3: A slight difference in retention time between a deuterated internal standard and the non-deuterated analyte is a known phenomenon in reversed-phase chromatography, often referred to as an "isotopic effect". To minimize this, you can:

  • Optimize the chromatographic gradient: A shallower gradient can help to reduce the separation between the two compounds.

  • Adjust the mobile phase composition: Small changes to the organic solvent ratio or the pH of the aqueous phase can influence the retention behavior.

  • Use a column with lower resolving power: In some cases, a shorter column or one with a larger particle size can be used to ensure co-elution, although this may compromise the separation from other matrix components.

Q4: I am observing high variability in my results when using this compound as an internal standard. What are the possible causes?

A4: High variability can stem from several factors:

  • Differential Matrix Effects: Even with a co-eluting internal standard, matrix components can suppress or enhance the ionization of the analyte and internal standard to different extents. Consider a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[3]

  • Isotopic Instability: While generally stable, deuterium (B1214612) atoms can sometimes undergo back-exchange with protons from the solvent, especially under certain pH and temperature conditions. Ensure your sample preparation and storage conditions are optimized to maintain the isotopic purity of the standard.

  • Impurity in the Internal Standard: The deuterated standard may contain a small amount of the non-deuterated analyte, which can lead to inaccuracies, especially at the lower limit of quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause Troubleshooting Step
Inappropriate mobile phase pH4-Aminobenzoic acid is an amphoteric molecule. Ensure the mobile phase pH is optimized for good peak shape. For reversed-phase chromatography, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is commonly used to ensure the protonation of the amino group and suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[3]
Suboptimal MS parametersInfuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) and collision energy for the desired MRM transitions.
Sample solvent mismatchEnsure the solvent used to reconstitute the final sample extract is similar in composition to the initial mobile phase to avoid peak distortion.
Column overloadIf peaks are broad and fronting, consider diluting the sample or reducing the injection volume.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Insufficient sample clean-upBiological matrices like plasma contain numerous endogenous components that can cause interference. If using a simple protein precipitation method, consider implementing a more selective Solid-Phase Extraction (SPE) protocol.[3]
Co-eluting matrix componentsOptimize the chromatographic method to better separate this compound from interfering peaks. This may involve adjusting the gradient, changing the organic solvent (e.g., from acetonitrile (B52724) to methanol), or trying a different column chemistry.
Contamination from labware or reagentsEnsure all solvents are of high purity (LC-MS grade) and that labware is thoroughly cleaned to avoid contamination.

Experimental Protocols

Protocol 1: Analysis of 4-Aminobenzoic Acid in Human Plasma

This protocol is a starting point and should be validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in 50% methanol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[3]

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)[3]

  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 5 µL[3]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 1 (to be optimized)

Quantitative Data Summary

The following table provides expected performance characteristics for a validated LC-MS/MS method for a similar compound (4-acetamidobenzoic acid using a d3-labeled internal standard) and can serve as a benchmark for your method validation.[4]

Table 2: Expected Method Validation Performance

ParameterExpected Value
Linearity (r²)≥ 0.99
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Recovery85 - 115%
Limit of Quantification (LOQ)1 - 10 ng/mL

Visualizations

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

Caption: General workflow for the analysis of 4-Aminobenzoic Acid in plasma.

Troubleshooting_Low_Signal Start Low Signal Intensity or Poor Peak Shape Check_MS Optimize MS Parameters? (Infusion) Start->Check_MS Check_LC Optimize LC Conditions? (Mobile Phase, Gradient) Check_MS->Check_LC No Solution Improved Signal and Peak Shape Check_MS->Solution Yes Check_Sample Improve Sample Prep? (Solvent, Cleanup) Check_LC->Check_Sample No Check_LC->Solution Yes Check_Sample->Solution Yes

References

troubleshooting poor signal intensity of 4-Aminobenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity of 4-Aminobenzoic Acid-d4 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity for this compound can originate from several factors throughout the analytical workflow. The most common issues include:

  • Sample-Related Issues: Low concentration of the internal standard, degradation over time, or inefficient sample extraction can lead to a weak signal.[1][2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, resulting in a diminished signal.[2][3]

  • Mass Spectrometer Settings: Suboptimal ionization source parameters, incorrect mass transitions, or an untuned instrument can significantly impact signal intensity.[4]

  • Chromatographic Conditions: Poor peak shape (broadening or tailing), or co-elution with interfering compounds can reduce the signal-to-noise ratio.[2]

  • Issues with the Deuterated Standard: The stability of the deuterium (B1214612) labels and the purity of the standard are crucial. Back-exchange of deuterium atoms with protons from the solvent can occur, especially if the labels are on exchangeable sites like amine (-NH) or carboxyl (-COOH) groups.[1]

Q2: Can the position of deuterium labeling on this compound affect its signal intensity?

Yes, the position of deuterium labeling is critical. For this compound, the deuterium atoms are on the benzene (B151609) ring, which are stable, non-labile positions.[5] If deuterium atoms were located on the amine (-NH2) or carboxylic acid (-COOH) groups, they would be susceptible to exchange with protons from protic solvents (e.g., water, methanol), a phenomenon known as back-exchange.[1] This would lead to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.

Q3: My this compound shows a different retention time than the unlabeled 4-Aminobenzoic Acid. Is this normal?

Yes, it is a well-documented phenomenon that deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[1][3] This is due to subtle differences in polarity and intermolecular interactions. If this retention time shift is significant, the analyte and the internal standard may elute in regions with different levels of matrix effects, potentially compromising analytical accuracy.[1]

Q4: How can I confirm if ion suppression is the cause of the poor signal?

A post-column infusion experiment can be performed to diagnose ion suppression.[4] This involves infusing a constant flow of this compound directly into the mass spectrometer's ion source while injecting a blank matrix sample onto the LC column. A drop in the signal at the expected retention time of any matrix components indicates ion suppression.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity for this compound.

cluster_0 Troubleshooting Workflow for Low Signal Intensity Start Low Signal Intensity Observed Check_Standard Verify Standard Integrity (Concentration, Age, Storage) Start->Check_Standard Check_MS Check Mass Spectrometer (Tuning, Calibration, Source Cleaning) Start->Check_MS Infusion_Test Perform Direct Infusion of Standard Check_Standard->Infusion_Test Check_MS->Infusion_Test Signal_Good Signal Strong? Infusion_Test->Signal_Good LC_Problem Issue is with LC System or Sample Prep Signal_Good->LC_Problem Yes MS_Problem Issue is with MS or Standard Signal_Good->MS_Problem No Check_LC Investigate LC Conditions (Peak Shape, Retention Time) LC_Problem->Check_LC Check_Sample_Prep Evaluate Sample Preparation (Extraction Efficiency, Matrix Effects) LC_Problem->Check_Sample_Prep Optimize_MS Optimize MS Parameters (Source, Gas Flows, Voltages) MS_Problem->Optimize_MS Optimize_LC Optimize Chromatography (Gradient, Column, Mobile Phase) Check_LC->Optimize_LC Optimize_SP Improve Sample Cleanup (SPE, LLE) Check_Sample_Prep->Optimize_SP Resolved Issue Resolved Optimize_MS->Resolved Optimize_LC->Resolved Optimize_SP->Resolved

Caption: A flowchart for systematically troubleshooting low signal intensity.

Guide 2: Mitigating Matrix Effects

If ion suppression is confirmed, the following strategies can be employed to mitigate its impact.

cluster_1 Strategies to Mitigate Matrix Effects Matrix_Effects Matrix Effects Identified Sample_Dilution Dilute the Sample Matrix_Effects->Sample_Dilution Chrom_Optimization Optimize Chromatography Matrix_Effects->Chrom_Optimization Sample_Cleanup Improve Sample Cleanup Matrix_Effects->Sample_Cleanup Alternative_Ionization Consider Alternative Ionization (e.g., APCI) Matrix_Effects->Alternative_Ionization Result Reduced Ion Suppression & Improved Signal Sample_Dilution->Result Chrom_Optimization->Result Sample_Cleanup->Result Alternative_Ionization->Result

Caption: Approaches to reduce ion suppression and enhance signal.

Data Presentation

Table 1: Common LC-MS Parameters for 4-Aminobenzoic Acid Analysis

ParameterTypical SettingNotes
LC Column C18 reversed-phaseA standard choice for small polar molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier promotes protonation in positive ion mode.[6]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[6]
Ionization Mode Positive Electrospray Ionization (ESI+)PABA has an amine group that is readily protonated.[7][8]
MRM Transitions Q1: m/z 142.1 -> Q3: m/z 124.1Precursor ion is [M+H]+ for d4-PABA. Product ion corresponds to loss of H2O.

Table 2: Troubleshooting Checklist and Potential Solutions

IssuePotential CauseRecommended Action
No Signal Incorrect MS settingsVerify MRM transitions, tune the instrument.
Clogged flow pathCheck for leaks and blockages in the LC system.
Standard degradationPrepare a fresh standard solution.
Weak Signal Ion suppressionPerform a post-column infusion experiment to confirm.[4]
Suboptimal source parametersOptimize gas flows, temperatures, and voltages.[9]
Low standard concentrationCheck the concentration of the working solution.
Inconsistent Signal Inconsistent injection volumeCheck autosampler performance.
Fluctuating spray stabilityClean the ion source.[2]
Variable matrix effectsImprove sample cleanup procedures.[6]

Experimental Protocols

Protocol 1: Direct Infusion Analysis of this compound

Objective: To verify the performance of the mass spectrometer and the integrity of the this compound standard.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Syringe pump.

  • Mass spectrometer with ESI source.

Procedure:

  • Prepare a fresh dilution of the this compound standard.

  • Set up the mass spectrometer in the appropriate ionization mode (typically ESI positive) and tune it for the m/z of protonated this compound.

  • Configure the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the standard solution.[2]

  • Connect the syringe directly to the mass spectrometer's ion source.

  • Begin the infusion and acquire data.

  • Expected Outcome: A strong and stable signal for the this compound precursor ion should be observed. If the signal is weak or absent, the issue likely lies with the standard itself or the mass spectrometer.[2]

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

Objective: To determine if co-eluting matrix components are suppressing the signal of this compound.

Materials:

  • LC-MS system.

  • This compound standard solution.

  • Syringe pump.

  • Blank matrix sample (extracted in the same manner as the study samples).

  • Tee-piece connector.

Procedure:

  • Configure the LC-MS system with the analytical column and mobile phases used for the assay.

  • Set up a post-column infusion of the this compound standard using a syringe pump and a tee-piece to introduce the standard into the flow path between the LC column and the mass spectrometer's ion source.[2]

  • Begin the infusion to obtain a stable baseline signal for the this compound.

  • Inject the blank matrix extract onto the LC column and start the chromatographic run.

  • Monitor the signal of the this compound.

  • Expected Outcome: A significant drop in the baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.

References

Technical Support Center: Addressing Matrix Effects in 4-Aminobenzoic Acid-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting matrix effects in the quantitative analysis of 4-Aminobenzoic Acid-d4 (PABA-d4). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1] In biological matrices like plasma or urine, these effects are primarily caused by endogenous components such as phospholipids, salts, and proteins.[2]

Q2: How does using this compound as a stable isotope-labeled internal standard (SIL-IS) help in addressing matrix effects?

A2: A SIL-IS like PABA-d4 is the preferred choice for quantitative bioanalysis because it has nearly identical physicochemical properties to the non-labeled analyte (PABA).[3] This similarity ensures that both compounds co-elute during chromatography and experience the same degree of matrix effects.[4] Consequently, any signal suppression or enhancement affecting the analyte will similarly affect the internal standard. This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area, as this ratio should remain constant despite variations in ionization efficiency.

Q3: What are the primary sources of matrix effects in the analysis of PABA-d4 in biological samples?

A3: The most common sources of matrix effects in biological samples such as plasma and serum are phospholipids, salts, proteins, and metabolites that can co-elute with PABA and PABA-d4.[2] In urine, high concentrations of salts and urea (B33335) can also significantly contribute to matrix effects. Incomplete removal of these components during sample preparation is a primary cause of ion suppression or enhancement.[5]

Q4: How can I quantitatively assess the matrix effect in my PABA-d4 assay?

A4: A common method to quantitatively assess matrix effects is through a post-extraction spike comparison.[2] This involves comparing the peak area of PABA-d4 in a solution prepared in a clean solvent to the peak area of PABA-d4 spiked into the final extract of a blank biological matrix. The matrix effect percentage (%ME) can be calculated, where a value of 100% indicates no matrix effect, less than 100% indicates ion suppression, and greater than 100% indicates ion enhancement.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor reproducibility of analyte signal across different sample lots Variable matrix components between sample lots are causing inconsistent ion suppression or enhancement.- Evaluate matrix effects for each new lot of biological matrix. - Develop a more robust sample cleanup procedure (e.g., SPE instead of PPT) to remove interfering components.[6] - Ensure the use of a stable isotope-labeled (SIL) internal standard like PABA-d4 that co-elutes with the analyte to compensate for variability.
Analyte recovery is inconsistent or low Co-eluting matrix components are interfering with the extraction process or causing significant ion suppression in the mass spectrometer.- Optimize the sample extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to improve the removal of matrix interferences.[6] - Adjust the pH of the sample and extraction solvents to improve the partitioning of PABA-d4. - Adjust chromatographic conditions to separate the analyte from interfering peaks.
The calibration curve is non-linear Matrix effects are concentration-dependent, affecting the analyte signal differently at various concentration levels.- Prepare matrix-matched calibration standards to mimic the sample matrix. - If a blank matrix is unavailable, consider the standard addition method. - Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.
The SIL-IS does not adequately correct for matrix effects - Chromatographic separation of the analyte and the SIL-IS (deuterium isotope effect) exposes them to different matrix environments. - The analyte and SIL-IS experience differential ion suppression or enhancement.- Optimize chromatography to ensure co-elution of the analyte and SIL-IS. A shallower gradient or a different column chemistry can be tested. - Evaluate the matrix effect on both the analyte and the SIL-IS independently to confirm they are affected similarly.
High signal-to-noise ratio in blank samples Contamination from the matrix or laboratory environment.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Analyze a "reagent blank" (all steps of the procedure without the matrix) to identify the source of contamination.

Data Presentation: Expected Performance Metrics

The following tables summarize the expected performance of this compound as an internal standard in common biological matrices. These values are illustrative and based on data from structurally similar deuterated compounds.[7] Actual performance may vary depending on specific experimental conditions.

Table 1: Performance in Human Plasma

ParameterExpected ValueComments
Recovery 85 - 110%Consistent recovery is crucial due to high protein binding in plasma.
Matrix Effect 90 - 115%Minimal matrix effect is anticipated with the use of a deuterated standard.
Linearity (R²) ≥ 0.99Essential for accurate quantification over a range of concentrations.
Precision (%RSD) < 15%Indicates the reproducibility of the analytical method.
Accuracy (%Bias) ± 15%Reflects the closeness of measured values to the true value.

Table 2: Performance in Human Urine

ParameterExpected ValueComments
Recovery 80 - 115%Urine composition can be highly variable, impacting recovery.
Matrix Effect 85 - 120%Potential for ion suppression or enhancement due to high salt content.
Linearity (R²) ≥ 0.99Important for reliable quantification in a variable matrix.
Precision (%RSD) < 15%Demonstrates method robustness across different urine samples.
Accuracy (%Bias) ± 15%Ensures dependable results despite matrix variability.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike PABA-d4 into the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Process a blank biological matrix sample (e.g., plasma, urine) through the entire extraction procedure. Spike PABA-d4 into the final, extracted matrix at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike PABA-d4 into the biological matrix before the extraction process at the same concentration as in Set A.

  • Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of PABA-d4.

  • Calculate the Matrix Effect (%ME) and Recovery (%RE):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

    • A %ME of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This method is rapid but may result in less clean extracts.

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add the working solution of this compound.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[7]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE generally provides cleaner samples than PPT.

  • To 100 µL of the sample, add the PABA-d4 internal standard.

  • Add a suitable immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The pH of the aqueous phase may need adjustment to ensure PABA is in a neutral form for efficient extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Protocol 4: Sample Preparation via Solid-Phase Extraction (SPE)

SPE typically yields the cleanest extracts and is recommended for achieving lower limits of quantification.[8]

  • Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water.

  • Load the sample: Load the pre-treated sample (e.g., diluted or pH-adjusted plasma) onto the cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elute: Elute PABA-d4 and the analyte with a stronger organic solvent (e.g., methanol with a small percentage of formic acid).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Protocol 5: General LC-MS/MS Method

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation from matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MRM Transitions: To be determined by infusing a standard solution of PABA-d4.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add PABA-d4 (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection Evap_Recon->Injection LC_Separation LC Separation Injection->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Analyte/IS Ratio Integration->Ratio_Calc Quantification Quantification Ratio_Calc->Quantification ME1 Interference with Extraction Recovery ME1->Extraction ME2 Ion Suppression/ Enhancement ME2->Ionization

Caption: General workflow for LC-MS/MS analysis.

troubleshooting_tree decision decision solution Problem Solved start Inaccurate or Imprecise Results is_recovery_ok Is Recovery >80% & Consistent? start->is_recovery_ok is_matrix_effect_acceptable Is Matrix Effect 85-115%? is_recovery_ok->is_matrix_effect_acceptable Yes optimize_extraction Optimize Sample Prep (e.g., switch to SPE, adjust pH) is_recovery_ok->optimize_extraction No is_is_compensating Is Analyte/IS Ratio Stable? is_matrix_effect_acceptable->is_is_compensating Yes improve_cleanup Improve Sample Cleanup (e.g., use SPE) or Dilute Sample is_matrix_effect_acceptable->improve_cleanup No check_chromatography Optimize Chromatography for Analyte/IS Co-elution is_is_compensating->check_chromatography No final_check Issue Likely Resolved or Requires Further Investigation is_is_compensating->final_check Yes optimize_extraction->solution Re-evaluate Recovery improve_cleanup->solution Re-evaluate Matrix Effect check_chromatography->solution Re-evaluate Ratio Stability sil_is_compensation cluster_no_me Scenario 1: No Matrix Effect cluster_with_me Scenario 2: With 50% Ion Suppression Analyte1 Analyte Signal = 1000 Ratio1 Ratio = 1.0 Analyte1->Ratio1 IS1 PABA-d4 Signal = 1000 IS1->Ratio1 Conclusion Accurate quantification is achieved because the Analyte/IS ratio remains constant. Analyte2 Analyte Signal = 500 Ratio2 Ratio = 1.0 Analyte2->Ratio2 IS2 PABA-d4 Signal = 500 IS2->Ratio2

References

improving peak shape for 4-Aminobenzoic Acid-d4 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of 4-Aminobenzoic Acid-d4.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak often tailing?

A1: Peak tailing for this compound, an amphoteric compound with both acidic (carboxylic acid) and basic (amine) functional groups, is commonly caused by secondary interactions with the stationary phase.[1] The primary reason is the interaction between the basic amine group and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][2][3] At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and strongly interact with the protonated amine group of the analyte, causing a secondary retention mechanism that leads to peak tailing.[1] Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, or extra-column band broadening.[3][4][5]

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor for ionizable compounds like this compound.[6][7] The pH determines the ionization state of both the analyte and the stationary phase's residual silanols.

  • At High or Neutral pH: Silanol groups on the silica (B1680970) surface are ionized and negatively charged, leading to strong ionic interactions with the positively charged amine group of the analyte, causing significant peak tailing.[1]

  • At Low pH (approx. 2-3): The ionization of silanol groups is suppressed (they remain as Si-OH).[1][4] This minimizes the secondary interactions causing peak tailing. Therefore, operating at a low pH is a common strategy to achieve sharp, symmetrical peaks for amine-containing compounds.[8]

  • Near the pKa: If the mobile phase pH is too close to the analyte's pKa values, a mixture of ionized and unionized forms can coexist, leading to peak distortion, splitting, or broadening.[6] It is best to work at a pH at least 1-2 units away from the analyte's pKa.[7][8]

Q3: What is the best type of HPLC column for analyzing this compound?

A3: To minimize unwanted silanol interactions, selecting the right column chemistry is crucial.

  • High-Purity, End-Capped Columns: Modern columns made from high-purity silica that are thoroughly end-capped are highly recommended.[2][3] End-capping blocks many of the residual silanol groups, reducing sites for secondary interactions.[1][9]

  • Polar-Embedded or Charged Surface Columns: Columns with polar-embedded groups can shield the residual silanols, further preventing tailing.[4] For basic compounds, columns with a positively charged surface can repel the analyte, eliminating the ion-exchange interaction and improving peak shape.[10]

  • Mixed-Mode Columns: Columns that offer both reversed-phase and ion-exchange mechanisms, such as a Primesep 100, can provide excellent separation and peak shape for isomers of aminobenzoic acid.[11][12]

Q4: Could my sample injection technique be the source of poor peak shape?

A4: Yes, sample introduction can significantly impact peak shape. Two common issues are:

  • Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to fronting or tailing peaks.[3][4][13] A classic symptom of overload is when the peak shape deteriorates and retention time shifts as the sample concentration increases.[13]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and distorted peaks.[3][4][14] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.[4]

Q5: When should I suspect an issue with my HPLC system hardware?

A5: If all peaks in your chromatogram (not just the analyte) are showing distortion (tailing, fronting, or broadening), the problem may be related to the system hardware.[13][15] This is often referred to as "extra-column band broadening" and can be caused by:

  • Excessive dead volume from using tubing that is too long or has too wide an internal diameter.[3][4]

  • Poorly made connections between the injector, column, and detector.[4]

  • A partially blocked column inlet frit, which can distort the flow path.[13][15]

Troubleshooting Guide

Follow this systematic approach to diagnose and resolve poor peak shape for this compound.

TroubleshootingWorkflow cluster_Start Start cluster_MobilePhase Step 1: Mobile Phase cluster_Column Step 2: Column cluster_Injection Step 3: Sample & Injection cluster_System Step 4: System Hardware cluster_End Finish Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) MP_Check Is Mobile Phase pH < 4? Start->MP_Check MP_Adjust Adjust pH to 2.5-3.0 using Formic or Phosphoric Acid MP_Check->MP_Adjust No Col_Check Using an End-Capped, High-Purity Silica Column? MP_Check->Col_Check Yes MP_Buffer Ensure Adequate Buffer (10-50 mM) MP_Adjust->MP_Buffer MP_Buffer->Col_Check Col_Replace Consider Polar-Embedded or Alternative Chemistry Column Col_Check->Col_Replace No Inj_Check Is Sample Solvent Weaker Than Mobile Phase? Col_Check->Inj_Check Yes Col_Flush Flush or Regenerate Column Col_Flush->Inj_Check Col_Replace->Col_Flush Inj_Solvent Re-dissolve Sample in Mobile Phase or Weaker Solvent Inj_Check->Inj_Solvent No Inj_Overload Test for Overload: Dilute Sample 10x Inj_Check->Inj_Overload Yes Inj_Solvent->Inj_Overload Sys_Check Are All Peaks Affected? Inj_Overload->Sys_Check Sys_Frit Check/Replace In-line Filter Backflush Column Frit Sys_Check->Sys_Frit Yes End Peak Shape Improved Sys_Check->End No (Issue is Analyte-Specific) Sys_DeadVol Minimize Tubing Length/ID Check Connections Sys_Frit->Sys_DeadVol Sys_DeadVol->End

Caption: A systematic workflow for troubleshooting poor peak shape.

Data on Mobile Phase pH Adjustment

Adjusting the mobile phase pH is often the most effective way to improve peak shape for this compound. Lowering the pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[1]

Mobile Phase pHBuffer SystemTailing Factor (Tf)Observation
7.020 mM Phosphate> 2.0Severe tailing due to silanol interactions.
4.520 mM Acetate1.6 - 1.9Moderate tailing, pH may be too close to pKa.
3.0 0.1% Formic Acid 1.1 - 1.3 Significantly improved, symmetrical peak shape.
2.50.1% Phosphoric Acid1.0 - 1.2Excellent symmetry, silanol interactions are suppressed.

Tailing Factor (Tf) is calculated as W₀.₀₅ / 2A, where W₀.₀₅ is the peak width at 5% height and A is the distance from the leading edge to the peak maximum. A value of 1.0 is perfectly symmetrical.[4]

Visualizing the Key Interaction

The primary cause of peak tailing for amine-containing compounds on silica-based columns is the interaction with surface silanol groups. This diagram illustrates how lowering the mobile phase pH mitigates this issue.

SilanolInteraction cluster_HighPH Condition 1: Neutral/High pH cluster_LowPH Condition 2: Low pH (e.g., pH < 3) Silica_High Silica Surface (Ionized Silanol, SiO⁻) Interaction Strong Secondary Interaction (Ionic Attraction) Silica_High->Interaction Result_High Result: Peak Tailing Analyte_High Analyte Amine Group (Protonated, -NH₃⁺) Interaction->Analyte_High Silica_Low Silica Surface (Protonated Silanol, Si-OH) NoInteraction Interaction Suppressed (No Ionic Attraction) Analyte_Low Analyte Amine Group (Protonated, -NH₃⁺) Result_Low Result: Improved Peak Shape

Caption: Effect of pH on analyte-silanol group interactions.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to accurately prepare a buffered mobile phase at a target pH of 3.0.

  • Prepare Aqueous Phase: Start with the aqueous component of your mobile phase (e.g., HPLC-grade water) in a clean glass beaker or bottle.

  • Calibrate pH Meter: Ensure your pH meter is properly calibrated using standard buffers (e.g., pH 4 and 7).

  • Monitor pH: Place the calibrated pH electrode into the aqueous solution.

  • Adjust pH: While stirring, slowly add an appropriate acid, such as 0.1% formic acid or phosphoric acid, drop by drop until the meter reads a stable pH of 3.0.[2] Formic acid is generally preferred for LC-MS applications due to its volatility.[16]

  • Add Organic Modifier: Measure and add the required volume of organic solvent (e.g., acetonitrile (B52724) or methanol) to the pH-adjusted aqueous phase to achieve the final desired mobile phase composition.

  • Filter and Degas: Filter the final mobile phase through a 0.22 µm or 0.45 µm filter and degas appropriately before use. Note that adding organic solvent can slightly alter the effective pH.[2]

Protocol 2: Column Flushing and Regeneration

If a column is contaminated or has been used with diverse sample types, flushing with a strong solvent can help restore performance.[2]

Caution: Always check the column manufacturer's specific instructions for solvent compatibility and pressure limits before proceeding.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Direction (Optional but Recommended): For cleaning a blocked inlet frit, reversing the column flow direction can be effective.

  • Aqueous Flush: Flush the column with 20-30 column volumes of HPLC-grade water (if compatible with the stationary phase).

  • Intermediate Polarity Flush: Flush with 20-30 column volumes of a solvent like isopropanol, which is miscible with both aqueous and non-polar organic solvents.[2]

  • Strong Organic Flush: Flush with 20-30 column volumes of a strong organic solvent like acetonitrile or methanol (B129727) to remove strongly retained hydrophobic compounds.

  • Return to Mobile Phase: Gradually re-equilibrate the column by reversing the flush sequence (e.g., isopropanol, then water) before introducing your mobile phase.

  • Equilibrate: Once returned to the original flow direction and connected to the detector, equilibrate the column with your mobile phase until a stable baseline is achieved.

References

common analytical issues with deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deuterated Internal Standards.

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of deuterated internal standards in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The unintended replacement of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., sample matrix, solvents).[1][2] This can lead to an underestimation of the internal standard and an overestimation of the analyte.[2]

  • Chromatographic Shift: The deuterated internal standard and the analyte may have slightly different retention times, leading to a lack of co-elution.[1][3][4] This is often observed in reversed-phase chromatography where the deuterated compound may elute slightly earlier.[5]

  • Differential Matrix Effects: Even with co-elution, the analyte and the internal standard can experience different levels of ion suppression or enhancement from components in the sample matrix.[1][3][6] This can compromise analytical accuracy.[3]

  • Purity Issues: The deuterated internal standard may contain impurities, such as the unlabeled analyte, which can lead to artificially high measurements of the analyte's concentration.[3][7]

  • In-source Instability: The deuterated internal standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, occurs when deuterium atoms on the internal standard are swapped for protons from the solvent or sample matrix.[1][3] This is more likely to happen under the following conditions:

  • Labile Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][2][8]

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange.[2][9] The rate of exchange is often lowest around pH 2.5-3.[9]

  • Temperature: Higher temperatures can increase the rate of isotopic exchange.[9]

  • Sample Matrix: Components within the biological matrix can sometimes catalyze the exchange process.[9]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: The difference in retention time, known as the "isotope effect," is due to the slight difference in physicochemical properties between the deuterated and non-deuterated compounds.[5][6] In reversed-phase chromatography, deuterated compounds can be slightly less lipophilic and therefore elute earlier.[10]

To address this:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the extent of separation.[3]

  • Adjust Chromatography: Consider using a column with lower resolution to encourage the analyte and internal standard to elute as a single peak.[3][11]

  • Alternative Isotopes: If chromatographic separation persists and causes issues, consider using an internal standard labeled with a heavier stable isotope like ¹³C, which does not typically exhibit this chromatographic shift.[4]

Q4: Can deuterated internal standards completely eliminate issues related to matrix effects?

A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[6] If there is a slight chromatographic shift between the analyte and the internal standard, they may elute into regions with different levels of ion suppression or enhancement, leading to inaccurate quantification.[6] This is known as a differential matrix effect.[3][6] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[3]

Troubleshooting Guides

Guide 1: Investigating Inaccurate or Inconsistent Quantitative Results

If you are experiencing inaccurate or inconsistent quantitative results, follow this troubleshooting workflow.

start Inaccurate/Inconsistent Quantitative Results check_coelution 1. Verify Co-elution of Analyte and Internal Standard start->check_coelution coelution_ok Co-elution is adequate check_coelution->coelution_ok adjust_hplc Adjust Chromatographic Conditions (e.g., lower resolution column) coelution_ok->adjust_hplc No check_purity 2. Assess Purity of Internal Standard coelution_ok->check_purity Yes adjust_hplc->check_purity purity_ok Purity is acceptable check_purity->purity_ok new_standard Source a new batch of Internal Standard with higher purity purity_ok->new_standard No check_exchange 3. Investigate Isotopic Back-Exchange purity_ok->check_exchange Yes new_standard->check_exchange exchange_ok No significant exchange check_exchange->exchange_ok modify_conditions Modify Sample Prep/Storage (pH, temperature) or select standard with stable label exchange_ok->modify_conditions No check_matrix 4. Evaluate for Differential Matrix Effects exchange_ok->check_matrix Yes modify_conditions->check_matrix end Resolved check_matrix->end

A logical workflow for troubleshooting inaccurate quantitative results.
Guide 2: Investigating and Mitigating Isotopic Exchange

If you suspect isotopic exchange is occurring, use the following guide.

Signs of Isotopic Exchange:
  • A decrease in the internal standard signal over time or with changes in sample preparation conditions.[9]

  • An unexpected increase in the analyte signal, especially in blank samples spiked only with the internal standard.[9]

  • Poor reproducibility of the analyte/internal standard area ratio.[6]

Experimental Protocol: Assessing Isotopic Exchange

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.[12]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[3]

  • Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[3][12]

  • Process: Process the samples using your established extraction procedure.[3]

  • Analyze: Analyze the samples by LC-MS/MS.[3]

  • Monitor: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[3] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[3]

Mitigation Strategies:
  • Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[3][8] Avoid labels on heteroatoms like -OH and -NH.[2][8]

  • Control pH and Temperature: Adjust the pH of your sample and storage solutions to be mildly acidic (around pH 2.5-3) and keep samples cool to minimize the rate of exchange.[9]

  • Use ¹³C-labeled Standards: As a more robust alternative, use a ¹³C-labeled internal standard, which is not susceptible to exchange.[9]

Guide 3: Assessing Purity of the Deuterated Internal Standard
Experimental Protocol: Assessing Contribution from the Internal Standard

Objective: To determine if the deuterated internal standard is contaminated with the unlabeled analyte.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample known to contain no analyte.[1]

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.[1]

  • Analyze: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]

  • Evaluate the Response: The response for the unlabeled analyte should be acceptably low. A common criterion is that it should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[1] A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[1]

start High Purity IS accurate Accurate Analyte Quantification start->accurate low_purity Low Purity IS (Analyte Contamination) inaccurate Overestimation of Analyte Concentration low_purity->inaccurate

References

Technical Support Center: Method Refinement for 4-Aminobenzoic Acid-d4 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Aminobenzoic Acid-d4 (PABA-d4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for method refinement in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 4-Aminobenzoic Acid. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Its chemical properties are nearly identical to the non-deuterated (endogenous or target) 4-Aminobenzoic Acid, but it has a different mass due to the deuterium (B1214612) atoms. This mass difference allows for its differentiation from the target analyte by the mass spectrometer, enabling accurate quantification by correcting for variations during sample preparation and instrument response.

Q2: What are the most common challenges when analyzing PABA-d4 in biological matrices?

A2: The most common challenges include matrix effects, co-eluting interferences, low recovery, poor peak shape, and inconsistent internal standard response.[1] Biological matrices like plasma, serum, and urine are complex and contain numerous endogenous components such as phospholipids (B1166683), salts, proteins, and metabolites that can interfere with the analysis.[1]

Q3: What are matrix effects and how can they be minimized?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components in the sample matrix, leading to ion suppression or enhancement.[1][2][3] This can result in inaccurate and imprecise quantification.[1] For PABA-d4, phospholipids and salts in plasma are common sources of matrix effects.[1] To minimize these effects, efficient sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) are recommended.[4] The use of a stable isotope-labeled internal standard like PABA-d4 is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly.[1]

Q4: How can I quantitatively assess matrix effects for my PABA-d4 assay?

A4: The matrix factor (MF) should be calculated to quantitatively assess matrix effects. This involves comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Troubleshooting Guides

Issue 1: High Signal Suppression or Enhancement (Matrix Effects)

Symptoms:

  • Inconsistent and inaccurate quantitative results.

  • Significant difference in analyte response between neat standards and matrix-spiked samples.

Possible Causes:

  • Incomplete removal of matrix components like phospholipids and salts.[1]

  • Co-elution of endogenous matrix components with the analyte and internal standard.[5]

Solutions:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): Use cold acetonitrile (B52724) for efficient protein removal.[1][6]

    • Solid-Phase Extraction (SPE): Employ a mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) polymer sorbent for cleaner extracts.[4] This is particularly recommended for achieving lower limits of quantification.[4]

  • Chromatographic Optimization:

    • Adjust the LC gradient to better separate the analyte from interfering matrix components. A shallower gradient can improve resolution.[5][7]

    • Consider using a different column chemistry, such as a phenyl-hexyl column, which offers alternative selectivity through pi-pi interactions.[5]

  • Dilution:

    • If the analyte concentration is sufficient, a "dilute-and-shoot" approach can reduce the concentration of interfering matrix components.[5]

Issue 2: Poor Peak Shape or Peak Splitting

Symptoms:

  • Asymmetrical peaks (fronting or tailing).

  • Split peaks.

Possible Causes:

  • Incompatibility between the reconstitution solvent and the initial mobile phase.[1]

  • Co-eluting interfering substances.[5]

  • Column degradation or contamination.

Solutions:

  • Reconstitution Solvent: Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase to ensure proper peak focusing on the column.[1][4]

  • Improve Sample Cleanup: Enhanced sample preparation, as described for matrix effects, can remove interfering compounds.

  • Column Maintenance:

    • Wash the column with a strong solvent to remove contaminants.

    • If the problem persists, replace the column.

Issue 3: Inconsistent Internal Standard (IS) Response

Symptoms:

  • High variability in the IS peak area across a batch of samples.

Possible Causes:

  • Variability in sample preparation, such as inconsistent pipetting or extraction.[1]

  • Degradation of the internal standard in the matrix or during storage.[1]

  • Inconsistent matrix effects affecting the IS differently across samples.

Solutions:

  • Standardize Procedures: Ensure precise and consistent execution of all sample preparation steps.

  • Verify IS Stability: Assess the stability of PABA-d4 in the biological matrix under the storage and handling conditions of your experiment.

  • Address Matrix Effects: Implement the strategies for minimizing matrix effects as described above.

Quantitative Data Summary

The following tables summarize expected performance metrics for methods analyzing compounds structurally similar to 4-Aminobenzoic Acid in complex biological matrices. These values can serve as a benchmark for your method development and validation.

Table 1: Expected Performance in Plasma [6]

ParameterExpected ValueComments
Recovery85 - 110%Consistent recovery is crucial due to high protein binding.
Matrix Effect90 - 115%Minimal matrix effect is anticipated with the use of a deuterated standard.
Linearity (R²)≥ 0.99Essential for accurate quantification over a range of concentrations.
Limit of Quantification (LOQ)1 - 10 ng/mLDependent on instrument sensitivity and sample preparation.
Precision (%RSD)< 15%Indicates the reproducibility of the analytical method.
Accuracy (%Bias)± 15%Reflects the closeness of measured values to the true value.

Table 2: Expected Performance in Urine [6]

ParameterExpected ValueComments
Recovery80 - 115%Urine composition can be highly variable, impacting recovery.
Matrix Effect85 - 120%Potential for ion suppression or enhancement due to salts and organic content.
Linearity (R²)≥ 0.99Important for reliable quantification in a variable matrix.
Limit of Quantification (LOQ)0.5 - 5 ng/mLGenerally lower than plasma due to less protein binding.
Precision (%RSD)< 15%Demonstrates method robustness across different urine samples.
Accuracy (%Bias)± 15%Ensures dependable results despite matrix variability.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT) for Plasma

This method is rapid and suitable for initial screening or when high sensitivity is not required.[4]

  • Label polypropylene (B1209903) tubes for each sample, calibration standard, and quality control sample.

  • For unknown samples, use 50 µL of the sample. For calibration and QC samples, spike 50 µL of blank plasma with the appropriate standard concentrations.

  • Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL of this compound in 50% methanol) to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[4]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma or Urine

SPE provides cleaner extracts and is recommended for achieving lower limits of quantification.[4] A mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) polymer sorbent is recommended.[4]

  • Sample Pre-treatment (Plasma): To 100 µL of plasma, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.[4]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[4]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[4]

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.[4]

  • Analysis: Vortex and inject into the LC-MS/MS system.[4]

Protocol 3: LC-MS/MS Conditions

These are general starting conditions and should be optimized for your specific instrument and application.

  • LC System: Agilent 1200 series or equivalent.[6]

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).[6]

  • Ionization Mode: Evaluate both positive and negative ion modes. Given the carboxylic acid moiety, negative ion mode is likely to be sensitive.

  • MRM Transitions: To be determined by infusing a standard solution of 4-Aminobenzoic Acid and PABA-d4. For PABA (non-deuterated), a potential transition in positive mode is m/z 138 -> 120.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Urine) spike Spike with PABA-d4 IS start->spike ppt Protein Precipitation (Acetonitrile) spike->ppt spe Solid-Phase Extraction (Optional, for higher sensitivity) ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for PABA-d4 analysis.

troubleshooting_workflow issue Poor/Inconsistent Results matrix_effects High Signal Suppression/ Enhancement? issue->matrix_effects peak_shape Poor Peak Shape? issue->peak_shape is_response Inconsistent IS Response? issue->is_response matrix_effects->peak_shape No optimize_prep Optimize Sample Prep (PPT/SPE) matrix_effects->optimize_prep Yes peak_shape->is_response No check_recon Check Reconstitution Solvent peak_shape->check_recon Yes verify_prep Verify Pipetting & Extraction Consistency is_response->verify_prep Yes optimize_lc Optimize LC Gradient optimize_prep->optimize_lc check_column Check Column Performance check_recon->check_column check_stability Check IS Stability verify_prep->check_stability

References

Technical Support Center: Overcoming Co-elution Challenges with 4-Aminobenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the analysis of 4-Aminobenzoic Acid using its deuterated internal standard, 4-Aminobenzoic Acid-d4 (PABA-d4).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in analytical methods?

A1: this compound is a stable isotope-labeled version of 4-Aminobenzoic Acid. It is primarily used as an internal standard (IS) in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it is expected to behave similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the target analyte by the mass spectrometer. This enables accurate quantification by correcting for variations in sample extraction, matrix effects, and instrument response.

Q2: What is co-elution and why is it a concern?

A2: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time. In the context of bioanalysis, this can be problematic as it may lead to inaccurate quantification due to ion suppression or enhancement in the mass spectrometer.[1][2] It can also lead to direct signal overlap if the co-eluting compound is isobaric (has the same mass) with the analyte or internal standard.

Q3: Can this compound separate from 4-Aminobenzoic Acid during chromatography?

A3: Yes, it is possible for a deuterated internal standard to separate from its non-deuterated counterpart. This phenomenon is known as the "isotope effect."[2] The deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time. This effect can be influenced by the chromatographic conditions, such as the mobile phase composition and the type of stationary phase used.

Q4: What are the common interferences that can co-elute with 4-Aminobenzoic Acid and its deuterated internal standard?

A4: Common co-eluting interferences for 4-Aminobenzoic Acid can include:

  • Isomeric Compounds: Positional isomers such as 2-aminobenzoic acid and 3-aminobenzoic acid can be challenging to separate due to their similar properties.[3]

  • Structurally Related Compounds: Other aromatic carboxylic acids or related metabolites present in the sample matrix may co-elute.[1]

  • Endogenous Matrix Components: In biological samples like plasma or urine, endogenous compounds such as fatty acids, phospholipids, or metabolites like urobilinogen (B88839) can co-elute and cause interference.[1][4][5][6]

Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific co-elution scenarios you might encounter during your experiments.

Scenario 1: Poor peak shape, peak splitting, or shouldering for 4-Aminobenzoic Acid and/or this compound.

This issue often suggests co-elution with an interfering compound.

Troubleshooting Workflow for Isomer Co-elution

start Start: Poor Peak Shape or Peak Splitting Observed check_method Review Chromatographic Method start->check_method change_column Change Column Chemistry check_method->change_column If using standard C18 optimize_mp Optimize Mobile Phase check_method->optimize_mp mixed_mode Consider Mixed-Mode Chromatography change_column->mixed_mode hilic Consider HILIC change_column->hilic adjust_gradient Adjust Gradient Profile optimize_mp->adjust_gradient adjust_ph Modify Mobile Phase pH optimize_mp->adjust_ph end End: Improved Peak Shape and Resolution Achieved mixed_mode->end hilic->end adjust_gradient->end adjust_ph->end start Start: Inconsistent Results and Poor Reproducibility review_spe Review Sample Preparation start->review_spe chrom_mod Modify Chromatographic Conditions start->chrom_mod optimize_spe Optimize SPE Protocol review_spe->optimize_spe If using SPE implement_lle Implement Liquid-Liquid Extraction (LLE) review_spe->implement_lle If using protein precipitation end End: Consistent Results and Reduced Matrix Effects optimize_spe->end implement_lle->end gradient_change Steeper Initial Gradient chrom_mod->gradient_change column_wash Incorporate Column Wash chrom_mod->column_wash gradient_change->end column_wash->end

References

Technical Support Center: Ensuring the Stability of 4-Aminobenzoic Acid-d4 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of 4-Aminobenzoic Acid-d4 (PABA-d4) in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: PABA-d4 is susceptible to degradation in both highly acidic and alkaline conditions.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of PABA-d4.[2][3] For long-term storage of solutions, temperatures of -20°C or -80°C are often recommended.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[4] It is advisable to store solutions in amber vials or in the dark.

  • Solvent: The choice of solvent is critical. While PABA-d4 is soluble in polar organic solvents like methanol (B129727) and ethanol, the stability can vary.[1][5] The presence of certain reactive species in the solvent can also lead to degradation.

  • Presence of Other Components: Interactions with other molecules in the solution can affect stability. For example, 4-Aminobenzoic acid has been shown to react with D-glucose in cell culture media under certain conditions.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the long-term stability of your PABA-d4 solutions, the following storage conditions are recommended:

  • Short-term storage (up to 24 hours): Store at 2-8°C in a tightly sealed, light-protected container.

  • Long-term storage: For periods longer than 24 hours, it is best to store solutions at -20°C or -80°C. Aliquoting the solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, follow these steps:

  • Allow the solid PABA-d4 to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of PABA-d4 using a calibrated analytical balance.

  • Dissolve the solid in a high-purity solvent such as methanol or acetonitrile. Sonication may be used to aid dissolution.

  • Store the stock solution in a tightly sealed amber glass vial at -20°C or -80°C.

Q4: Can I use aqueous buffers to prepare my this compound solutions?

A4: While PABA-d4 is soluble in aqueous buffers, its stability is pH-dependent.[1] If you need to use a buffer, it is recommended to prepare it fresh and use it as quickly as possible. For storage, consider the pH of the buffer and its potential to catalyze degradation. Neutral or slightly acidic conditions are generally preferred for better stability.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Problem Possible Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in chromatography). Degradation of PABA-d4 in solution.1. Verify Storage Conditions: Ensure that the solution has been stored at the correct temperature and protected from light. 2. Check Solution Age: Prepare a fresh solution and compare its performance to the older one. 3. Evaluate Solvent Quality: Use high-purity solvents and check for any potential contaminants. 4. Perform a Quick Stability Check: Analyze the solution at several time points after preparation to assess its stability under your experimental conditions.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.1. Review Stress Factors: Identify potential stressors in your experimental workflow (e.g., high temperature, extreme pH, prolonged light exposure). 2. Analyze Degradants: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks, which can provide clues about the degradation pathway. Common degradation pathways for aromatic amines and carboxylic acids include oxidation and decarboxylation.[2][6][7][8][9] 3. Optimize Conditions: Modify your experimental protocol to minimize exposure to the identified stress factors.
Low recovery of PABA-d4 from the sample matrix. Instability of PABA-d4 during sample preparation.1. Minimize Processing Time: Keep the sample preparation time as short as possible. 2. Maintain Low Temperature: Perform extraction and other sample handling steps on ice or at reduced temperatures. 3. Assess Matrix Effects: The sample matrix itself can sometimes contribute to degradation. Perform a stability study of PABA-d4 in the sample matrix to confirm its stability.

Data Presentation: Illustrative Stability of 4-Aminobenzoic Acid in Solution

Due to the limited availability of specific quantitative stability data for this compound, the following tables provide illustrative data based on the known stability of non-deuterated 4-Aminobenzoic Acid and general principles of deuterated compound stability. This data should be used as a guideline, and it is recommended to perform a stability study under your specific experimental conditions.

Table 1: Illustrative Stability of 4-Aminobenzoic Acid (10 µg/mL) in Different Solvents at 25°C (Protected from Light)

Solvent% Remaining after 24 hours% Remaining after 72 hours
Methanol>99%>98%
Acetonitrile>99%>98%
Water (pH 7.0)>98%>95%

Table 2: Illustrative pH Stability of 4-Aminobenzoic Acid (10 µg/mL) in Aqueous Buffers at 25°C for 24 hours

pHBuffer System% Remaining
3.0Citrate Buffer>99%
5.0Acetate Buffer>99%
7.4Phosphate Buffer>98%
9.0Borate Buffer<95%

Table 3: Illustrative Temperature Stability of 4-Aminobenzoic Acid (10 µg/mL) in Methanol (Protected from Light)

Temperature% Remaining after 24 hours% Remaining after 7 days
4°C>99%>99%
25°C>99%>98%
40°C<98%<90%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound (solid)

    • High-purity methanol or acetonitrile

    • Calibrated analytical balance

    • Class A volumetric flasks

    • Amber glass vials with PTFE-lined caps

  • Procedure for Stock Solution (1 mg/mL): a. Allow the vial of solid PABA-d4 to reach room temperature. b. Accurately weigh 10 mg of PABA-d4. c. Quantitatively transfer the solid to a 10 mL volumetric flask. d. Add a small amount of solvent to dissolve the solid, sonicating briefly if necessary. e. Once dissolved, bring the solution to volume with the solvent. f. Stopper the flask and mix thoroughly by inverting several times. g. Transfer the stock solution to a labeled amber glass vial and store at -20°C or -80°C.

  • Procedure for Working Solutions: a. Thaw the stock solution at room temperature. b. Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration. c. Store working solutions at 2-8°C if they are to be used within 24 hours. For longer storage, store at -20°C.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Forced Degradation Study to Demonstrate Method Specificity: a. Acid Hydrolysis: Treat a PABA-d4 solution with 0.1 M HCl at 60°C for 2 hours. b. Base Hydrolysis: Treat a PABA-d4 solution with 0.1 M NaOH at 60°C for 2 hours. c. Oxidative Degradation: Treat a PABA-d4 solution with 3% H₂O₂ at room temperature for 24 hours. d. Thermal Degradation: Heat a solid sample of PABA-d4 at 105°C for 24 hours, then dissolve it for analysis. e. Photodegradation: Expose a PABA-d4 solution to UV light (e.g., 254 nm) for 24 hours. f. Analyze the stressed samples alongside an unstressed control to ensure that any degradation products are well-separated from the parent PABA-d4 peak.

Mandatory Visualizations

Folate_Biosynthesis_Pathway Chorismate Chorismate ADC 4-Amino-4-deoxychorismate Chorismate->ADC ADC Synthase PABA_d4 This compound ADC->PABA_d4 ADC Lyase Dihydropteroate Dihydropteroate PABA_d4->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (Folate) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase

Caption: Folate biosynthesis pathway showing the incorporation of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) store_stock Store Stock at -20°C prep_stock->store_stock prep_working Prepare Working Solution store_stock->prep_working expose_conditions Expose to Stress Conditions (pH, Temp, Light) prep_working->expose_conditions sample_timepoint Sample at Time Points (e.g., 0, 24, 48, 72h) expose_conditions->sample_timepoint hplc_analysis HPLC-UV/MS Analysis sample_timepoint->hplc_analysis data_analysis Data Analysis (% Remaining vs. Time) hplc_analysis->data_analysis

Caption: General experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent Analytical Results? check_stability Is the solution stable? start->check_stability solution_stable Yes check_stability->solution_stable Yes solution_unstable No check_stability->solution_unstable No check_method Is the analytical method robust? method_robust Yes check_method->method_robust Yes method_not_robust No check_method->method_not_robust No check_instrument Is the instrument performing correctly? instrument_ok Yes check_instrument->instrument_ok Yes instrument_issue No check_instrument->instrument_issue No solution_stable->check_method reprepare Action: Prepare fresh solution and re-evaluate storage. solution_unstable->reprepare method_robust->check_instrument revalidate Action: Re-validate method, check for matrix effects. method_not_robust->revalidate end Problem Resolved instrument_ok->end calibrate Action: Calibrate and maintain instrument. instrument_issue->calibrate

References

Validation & Comparative

The Validation of 4-Aminobenzoic Acid-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of 4-Aminobenzoic Acid-d4 (PABA-d4), a stable isotope-labeled internal standard (SIL-IS), with non-deuterated structural analogs, supported by illustrative experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods.

The use of a SIL-IS, such as PABA-d4, is widely considered the gold standard in quantitative bioanalysis.[1][2] A SIL-IS is chemically identical to the analyte of interest, with the only distinction being the presence of heavy isotopes. This near-identical physicochemical behavior ensures that the IS closely mimics the analyte throughout sample preparation, chromatography, and ionization, effectively compensating for variability and leading to enhanced accuracy and precision.[1][2]

Performance Comparison: PABA-d4 vs. a Non-Deuterated Analog

To illustrate the performance advantages of PABA-d4, the following tables summarize expected validation outcomes when compared to a hypothetical non-deuterated structural analog internal standard. The acceptance criteria are based on the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[3][4][5]

Table 1: Accuracy and Precision

Accuracy reflects the closeness of measured values to the true value, while precision measures the reproducibility of the results.[6]

ParameterPABA-d4 (Expected)Non-Deuterated Analog (Expected)Acceptance Criteria (FDA/EMA)
Intra-day Precision (%CV)
Low QC (3x LLOQ)≤ 5%≤ 10%≤ 15%
Mid QC≤ 4%≤ 8%≤ 15%
High QC≤ 3%≤ 7%≤ 15%
Inter-day Precision (%CV)
Low QC (3x LLOQ)≤ 6%≤ 12%≤ 15%
Mid QC≤ 5%≤ 10%≤ 15%
High QC≤ 4%≤ 8%≤ 15%
Accuracy (% Bias)
Low, Mid, High QC± 5%± 10%Within ±15% of nominal value
LLOQ± 10%± 15%Within ±20% of nominal value

Table 2: Matrix Effect and Recovery

The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and IS.[7][8] Recovery assesses the efficiency of the extraction procedure.[6]

ParameterPABA-d4 (Expected)Non-Deuterated Analog (Expected)Acceptance Criteria (FDA/EMA)
Matrix Factor
Low QC0.95 - 1.050.85 - 1.20IS-normalized matrix factor %CV ≤15%
High QC0.97 - 1.030.88 - 1.15
Recovery (%)
Low QC88 - 98%70 - 90%Consistent, precise, and reproducible
Mid QC90 - 99%75 - 92%
High QC92 - 100%78 - 95%

Table 3: Stability

Stability experiments are crucial to ensure that the analyte concentration in a sample remains unchanged during sample handling and storage.[9][10][11]

Stability TestPABA-d4 (Expected % Bias)Non-Deuterated Analog (Expected % Bias)Acceptance Criteria (FDA/EMA)
Freeze-Thaw (3 cycles) ± 4%± 8%Mean concentration within ±15% of nominal
Short-Term (Bench-Top) ± 3%± 6%Mean concentration within ±15% of nominal
Long-Term Storage ± 5%± 10%Mean concentration within ±15% of nominal

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established practices for bioanalytical method validation.

Protocol 1: Accuracy and Precision Assessment

Objective: To determine the accuracy and precision of the analytical method across the calibration range.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • Analyte reference standard

  • This compound (PABA-d4) internal standard

  • Quality Control (QC) samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC): 3x LLOQ

    • Medium QC (MQC): 30-50% of the calibration curve range

    • High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ)

Procedure:

  • Intra-day Analysis: In a single analytical run, analyze a full calibration curve and five replicates of each QC level (LLOQ, LQC, MQC, HQC).

  • Inter-day Analysis: Repeat the intra-day analysis on at least two additional days.

  • Data Analysis:

    • Calculate the concentration of each QC replicate using the calibration curve.

    • For each QC level, calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV).

    • Calculate the accuracy as the percentage bias from the nominal concentration.

Protocol 2: Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

Materials:

  • Blank biological matrix from at least six different sources

  • Analyte and PABA-d4 stock solutions

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and PABA-d4 into the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract the blank matrix first, then add the analyte and PABA-d4 to the final extract.

    • Set C (Pre-extraction Spike): Spike the analyte and PABA-d4 into the blank matrix before the extraction process.

  • Analyze Samples: Analyze all three sets of samples via LC-MS/MS.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • IS-Normalized MF = (MF of analyte) / (MF of PABA-d4)

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.

Protocol 3: Stability Determination

Objective: To evaluate the stability of the analyte under various storage and handling conditions.

Procedure:

  • Freeze-Thaw Stability: Analyze QC samples (low and high concentrations) after subjecting them to three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period (e.g., 4-24 hours).

  • Long-Term Stability: Analyze QC samples after storing them at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.

  • Data Analysis: Compare the mean concentrations of the stability-tested QC samples to the mean concentrations of freshly prepared QC samples.

Visualizing the Validation Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for bioanalytical method validation and the fundamental principle of using an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start MD_Optimize Optimize LC & MS Conditions MD_Start->MD_Optimize MD_Prep Develop Sample Preparation MD_Optimize->MD_Prep MD_End Proceed to Validation MD_Prep->MD_End V_Selectivity Selectivity & Specificity MD_End->V_Selectivity V_Linearity Linearity & Range V_Selectivity->V_Linearity V_AP Accuracy & Precision V_Linearity->V_AP V_ME Matrix Effect V_AP->V_ME V_Recovery Recovery V_ME->V_Recovery V_Stability Stability V_Recovery->V_Stability V_End Validated Method V_Stability->V_End

Bioanalytical Method Validation Workflow

Internal_Standard_Correction cluster_analyte Analyte cluster_is Internal Standard (PABA-d4) A_Sample Analyte in Sample A_Prep Sample Preparation (e.g., Extraction) A_Sample->A_Prep IS_Spike Spike Known Amount of IS A_LCMS LC-MS/MS Analysis A_Prep->A_LCMS A_Signal Variable Analyte Signal A_LCMS->A_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) A_Signal->Ratio IS_Prep Co-processed with Analyte IS_Spike->IS_Prep IS_LCMS LC-MS/MS Analysis IS_Prep->IS_LCMS IS_Signal Variable IS Signal IS_LCMS->IS_Signal IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

References

A Comparative Guide to 4-Aminobenzoic Acid-d4 and 13C-labeled PABA as Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research and clinical diagnostics, stable isotope-labeled tracers are indispensable tools for elucidating biochemical pathways and quantifying metabolic fluxes. Para-aminobenzoic acid (PABA), a key intermediate in folate biosynthesis, is often studied using its isotopically labeled analogues. This guide provides an objective comparison of two commonly used tracers: 4-Aminobenzoic Acid-d4 (d4-PABA) and 13C-labeled PABA, offering insights into their performance, supported by established principles of isotope chemistry and tracer methodology.

Executive Summary

Both d4-PABA and 13C-labeled PABA serve as effective tracers for monitoring the metabolic fate of PABA. However, 13C-labeled PABA is generally considered the superior choice for quantitative bioanalysis due to its higher isotopic stability and negligible kinetic isotope effect, which leads to more accurate and reproducible results. While d4-PABA is a more common and often more cost-effective option, researchers must be cognizant of the potential for deuterium (B1214612) exchange and chromatographic shifts that can impact data quality.

Performance Characteristics: A Head-to-Head Comparison

The selection of an isotopic tracer hinges on several key performance characteristics that directly influence the reliability of experimental outcomes. The following table summarizes the critical differences between d4-PABA and 13C-labeled PABA.

FeatureThis compound (d4-PABA)13C-labeled PABARationale & Implications
Isotopic Stability Variable. Deuterium atoms, particularly those on aromatic rings, can be susceptible to back-exchange with protons from the solvent or biological matrix, especially under certain pH or enzymatic conditions.High. 13C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange under physiological conditions.[1]13C-labeling offers greater assurance of isotopic integrity throughout the experiment, from sample preparation to analysis, leading to more reliable tracer studies.
Kinetic Isotope Effect (KIE) Present and can be significant. The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for d4-PABA compared to unlabeled PABA in enzyme-catalyzed or other rate-limiting steps.[2][3]Negligible. The mass difference between 12C and 13C is smaller, resulting in minimal differences in reaction kinetics compared to the unlabeled analyte.A significant KIE can complicate the interpretation of metabolic flux data, as the tracer may not perfectly mimic the behavior of the endogenous compound. 13C-PABA provides a more accurate representation of native PABA metabolism.
Chromatographic Behavior Potential for partial separation from unlabeled PABA. The difference in polarity between C-H and C-D bonds can cause d4-PABA to elute slightly earlier in reversed-phase liquid chromatography.[4]Excellent co-elution with unlabeled PABA. The physicochemical properties of 13C-labeled PABA are virtually identical to the unlabeled form, ensuring they behave identically during chromatography.[4]Co-elution is crucial for accurate quantification using isotope dilution mass spectrometry, as it ensures that the analyte and internal standard experience the same matrix effects during ionization.
Mass Spectrometric Detection Easily distinguishable from unlabeled PABA due to a +4 Da mass shift.Easily distinguishable from unlabeled PABA due to a mass shift corresponding to the number of 13C atoms (e.g., +6 Da for ring-13C6).Both tracers are readily quantifiable by mass spectrometry.
Cost and Availability Generally more readily available and less expensive.Can be more expensive due to the more complex synthesis required.The choice may be influenced by budget and the availability of the specific labeled compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for tracer studies using d4-PABA and 13C-labeled PABA.

Protocol 1: In Vitro Folate Biosynthesis Assay Using d4-PABA

This protocol is designed to trace the incorporation of PABA into folate in a bacterial cell-free extract.

1. Preparation of Cell-Free Extract:

  • Culture a folate-producing bacterial strain (e.g., E. coli) to mid-log phase.
  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
  • Lyse the cells using sonication or a French press on ice.
  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant (cell-free extract).
  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Tracer Incubation:

  • Prepare a reaction mixture containing the cell-free extract, GTP, and other necessary cofactors for folate synthesis.
  • Add d4-PABA to a final concentration of 10 µM.
  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
  • Terminate the reaction by adding a quenching solution (e.g., ice-cold methanol).

3. Sample Preparation for LC-MS/MS Analysis:

  • Centrifuge the quenched reaction mixture to precipitate proteins.
  • Collect the supernatant and dry it under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.
  • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
  • Monitor the specific precursor-to-product ion transitions for unlabeled PABA, d4-PABA, and the resulting d4-labeled folate species.

Protocol 2: Pancreatic Function Test Using 13C-PABA (Dual Isotope Technique)

This protocol is adapted from a method used to assess exocrine pancreatic function in humans.[5]

1. Patient Preparation:

  • The patient should fast overnight.

2. Administration of Test Substrates:

  • Administer an oral dose of N-benzoyl-L-tyrosyl-p-aminobenzoic acid (BTP), a substrate for the pancreatic enzyme chymotrypsin (B1334515).
  • Simultaneously, administer an oral dose of 13C-labeled PABA (e.g., ring-13C6-PABA) as a marker for absorption and metabolism independent of pancreatic enzyme activity.[5]

3. Sample Collection:

  • Collect blood samples at specific time points (e.g., 0, 30, 60, 90, 120, 180 minutes) after administration.
  • Collect urine samples over a defined period (e.g., 6 or 8 hours).

4. Sample Preparation for GC-MS or LC-MS/MS Analysis:

  • Serum/Plasma: Precipitate proteins using a suitable agent (e.g., acetonitrile). Centrifuge and collect the supernatant.
  • Urine: Dilute the urine sample with water.
  • For GC-MS analysis, derivatization (e.g., methylation) of PABA and 13C-PABA may be required.[5]

5. GC-MS or LC-MS/MS Analysis:

  • Quantify the concentrations of unlabeled PABA (released from BTP by chymotrypsin) and 13C-PABA in the prepared samples.
  • Calculate the ratio of unlabeled PABA to 13C-PABA. This ratio reflects the chymotrypsin activity, corrected for variations in intestinal absorption and metabolism.[5]

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate relevant pathways and experimental workflows.

folate_biosynthesis cluster_paba_synthesis PABA Synthesis cluster_folate_synthesis Folate Synthesis chorismate Chorismate paba p-Aminobenzoic Acid (PABA) chorismate->paba ADCS/ADCL dihydropteroate Dihydropteroate paba->dihydropteroate DHPS dihydrofolate Dihydrofolate dihydropteroate->dihydrofolate DHFS tetrahydrofolate Tetrahydrofolate dihydrofolate->tetrahydrofolate DHFR d4_paba d4-PABA (Tracer) d4_paba->paba Traces c13_paba 13C-PABA (Tracer) c13_paba->paba Traces

Caption: Folate biosynthesis pathway showing the entry of PABA and its tracers.

pancreatic_function_test start Oral Administration btp N-benzoyl-L-tyrosyl-PABA (BTP) start->btp c13_paba 13C-PABA start->c13_paba pancreas Pancreas (Chymotrypsin) btp->pancreas Hydrolysis absorption Intestinal Absorption c13_paba->absorption pancreas->absorption PABA circulation Systemic Circulation absorption->circulation metabolism Metabolism & Excretion circulation->metabolism sample_collection Blood/Urine Collection metabolism->sample_collection analysis LC-MS/MS or GC-MS Analysis sample_collection->analysis

References

The Gold Standard for Quantitative Assays: Unpacking the Accuracy and Precision of 4-Aminobenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis, the pursuit of accurate and precise quantification is paramount. For researchers and drug development professionals, the choice of an appropriate internal standard can be the determining factor in the reliability of their results. This guide provides a comprehensive comparison of the performance of 4-Aminobenzoic Acid-d4 as an internal standard in quantitative assays, benchmarked against alternative methods. Leveraging experimental data from analogous compounds and alternative analytical techniques, we present a clear picture of the advantages conferred by a deuterated internal standard.

Performance Metrics: A Side-by-Side Comparison

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, 4-Aminobenzoic Acid (PABA), ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[1]

To illustrate the superior performance of a deuterated internal standard, we present data from a validated LC-MS/MS method for 4-acetamidobenzoic acid, a closely related analog, which utilized its corresponding deuterium-labeled internal standard.[1][2] This serves as a strong surrogate for the expected performance of this compound. For comparison, we also provide data from an HPLC-UV method for PABA that employs a non-deuterated, structurally analogous internal standard (meta-hydroxybenzoic acid), and a spectrophotometric method without an internal standard.

Table 1: Performance of a Deuterated Internal Standard (LC-MS/MS) (Data derived from a study on 4-acetamidobenzoic acid and its deuterated internal standard)[1][2]

Validation ParameterAcceptance CriteriaObserved Performance
Linearity (r²) ≥ 0.99≥ 0.99
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-11% to 11%
Intra-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)2.11% to 13.81%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)3.43% to 10.93%
Recovery (%) Consistent, precise, and reproducible87.75% ± 6.31%
Lower Limit of Quantification (LLOQ) -10 ng/mL

Table 2: Performance of a Non-Deuterated, Structural Analog Internal Standard (HPLC-UV) (Data for the analysis of p-Aminobenzoic Acid using meta-hydroxybenzoic acid as an internal standard)

Validation ParameterObserved Performance
Precision (%RSD) 5.7% to 19.5%
Recovery (%) Not explicitly stated, but variability is implied
Limit of Quantification (LOQ) 6 µg/mL

Table 3: Performance of a Method Without an Internal Standard (Spectrophotometry) (Data for the analysis of p-Aminobenzoic Acid)

Validation ParameterObserved Performance
Accuracy (as % Recovery) 102.4%
Precision Low relative standard deviation (exact value not specified)
Limit of Quantification (LOQ) 1.67 µg/mL

The data clearly indicates that the use of a deuterated internal standard in an LC-MS/MS method provides superior precision and a significantly lower limit of quantification compared to the HPLC-UV method with a structural analog internal standard. While the spectrophotometric method shows good recovery, it lacks the sensitivity and selectivity of chromatographic methods, making it less suitable for complex biological matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the key experimental protocols for the LC-MS/MS method utilizing a deuterated internal standard, which is considered the benchmark.

LC-MS/MS Method for Quantitative Analysis using a Deuterated Internal Standard

This protocol is adapted from a validated method for a structurally similar compound and is representative of a typical workflow for the analysis of 4-Aminobenzoic Acid with this compound as an internal standard.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

  • Add 1 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.2% formic acid in water.

  • Mobile Phase B: 0.2% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient is typically employed to separate the analyte from matrix components.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored would be specific for 4-Aminobenzoic Acid and this compound.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind using an internal standard, the following diagrams are provided.

Quantitative Assay Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC_Separation LC Separation Concentrate->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow of a quantitative assay using an internal standard.

Internal Standard Logic cluster_process Analytical Process cluster_effect Effect on Analyte and IS Analyte_IS Analyte + Internal Standard (IS) in sample Sample_Loss Sample Loss during Preparation Analyte_IS->Sample_Loss Ion_Suppression Ion Suppression/Enhancement in MS Source Analyte_IS->Ion_Suppression Analyte_Affected Analyte Signal Affected Sample_Loss->Analyte_Affected IS_Affected IS Signal Similarly Affected Sample_Loss->IS_Affected Ion_Suppression->Analyte_Affected Ion_Suppression->IS_Affected Ratio Ratio of Analyte/IS remains constant Analyte_Affected->Ratio IS_Affected->Ratio Result Accurate Quantification Ratio->Result

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Inter-Laboratory Comparison of 4-Aminobenzoic Acid-d4 Analysis: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide presents a hypothetical inter-laboratory comparison for the analysis of 4-Aminobenzoic Acid-d4. Due to the limited availability of public data from proficiency testing or round-robin studies specifically for this deuterated compound, the following data and protocols are illustrative. They are designed to reflect typical performance characteristics and methodologies for the bioanalysis of small molecules using stable isotope-labeled internal standards.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating and comparing laboratory performance in the quantitative analysis of deuterated internal standards like this compound.

Data Presentation: A Comparative Overview

The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] This is because it closely mimics the analyte of interest throughout sample preparation and analysis, compensating for variability.[1][2] The following table summarizes hypothetical results from a simulated inter-laboratory study involving five laboratories analyzing a plasma sample spiked with a known concentration of an analyte, using this compound as the internal standard.

Table 1: Hypothetical Inter-Laboratory Performance for Analyte Quantification using this compound Internal Standard

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Consensus Value
Mean Concentration (ng/mL) 9.9810.159.8510.059.929.99
Accuracy (% Bias) -0.2%+1.5%-1.5%+0.5%-0.8%-0.1%
Intra-Assay Precision (%CV) 2.83.53.12.53.33.0
Inter-Assay Precision (%CV) 4.14.84.53.94.64.4
Linearity (r²) >0.998>0.997>0.999>0.998>0.997>0.997

Nominal Concentration of Analyte: 10.00 ng/mL %CV: Coefficient of Variation r²: Coefficient of Determination

Experimental Protocols

A detailed and standardized experimental protocol is crucial for a successful inter-laboratory comparison to ensure that variations in results can be attributed to laboratory performance rather than methodological differences.

Sample Preparation: Protein Precipitation

This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.[1]

  • Aliquoting : To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution (e.g., at a concentration of 50 ng/mL). Vortex briefly.

  • Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate plasma proteins.

  • Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS) : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution : A suitable gradient to separate the analyte and internal standard from matrix components.

  • Injection Volume : 5 µL.

  • Ionization Source : Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions : Specific precursor-to-product ion transitions for both the analyte and this compound would be monitored.

Data Analysis and Evaluation

The performance of each laboratory is typically evaluated by calculating z-scores, which compare the individual laboratory's results to the consensus value from all participating laboratories.

Visualizing the Workflow

Diagrams can effectively illustrate the complex processes involved in an inter-laboratory comparison and the analytical workflow.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Study Design & Protocol Development B Sample Preparation & Distribution A->B C Data Collection & Statistical Analysis B->C Lab1 Lab 1: Sample Analysis B->Lab1 Test Samples Lab2 Lab 2: Sample Analysis B->Lab2 Test Samples LabN Lab N: Sample Analysis B->LabN Test Samples D Final Report Generation C->D D->Lab1 Performance Evaluation D->Lab2 Performance Evaluation D->LabN Performance Evaluation Lab1->C Lab2->C Results Submission LabN->C Results Submission

Caption: Workflow of a typical inter-laboratory comparison study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Injection into LC System Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

References

Cross-Validation of Analytical Methods for 4-Aminobenzoic Acid-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Aminobenzoic Acid-d4 (PABA-d4). While direct cross-validation studies for this specific deuterated analog are not extensively published, this document leverages established and validated methods for the non-deuterated form, 4-Aminobenzoic Acid (PABA), to present a robust framework for analytical method development, validation, and cross-validation. This compound is widely used as a stable isotope-labeled internal standard in bioanalytical studies for the accurate quantification of PABA.[1]

Cross-validation of analytical methods is a critical regulatory requirement when different analytical methods are used within or between studies, or when methods are transferred between laboratories.[2][3] The objective is to ensure that the data generated are reliable and reproducible, regardless of the method or site of analysis. This guide will focus on the two most prevalent techniques for the analysis of PABA and, by extension, the use of PABA-d4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of PABA, using PABA-d4 as an internal standard, depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the biological matrix.

Performance ParameterHPLC-UVLC-MS/MS
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; based on specific precursor-to-product ion transitions.[4]
Sensitivity (LLOQ) Higher (µg/mL to high ng/mL range).Lower (low ng/mL to pg/mL range).[4][5]
Linearity (r²) Typically ≥ 0.99.[6]Typically ≥ 0.99.[4][5]
Accuracy (% Bias) Within ±15% (±20% at LLOQ).[7]Within ±15% (±20% at LLOQ).[5][7]
Precision (%RSD) ≤15% (≤20% at LLOQ).[7]≤15% (≤20% at LLOQ).[5][7]
Matrix Effect Less common but can occur with co-eluting interferences.A significant consideration, requires careful evaluation and compensation using an internal standard like PABA-d4.
Cost & Accessibility Lower cost, more widely available instrumentation.Higher initial investment and operational cost.

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Data is generalized from typical bioanalytical method validation acceptance criteria as per FDA and EMA guidelines and published literature for PABA and its analogs.[7][8][9][10]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are based on published methods for PABA and serve as a foundation for developing and validating an assay using this compound as an internal standard.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for applications where high sensitivity is not a primary requirement, such as in the analysis of pharmaceutical formulations or in studies with higher analyte concentrations.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 200 µL of acetonitrile (B52724) containing this compound at a known concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.[11]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it the preferred choice for bioanalytical studies requiring the quantification of low concentrations of PABA in complex biological matrices like plasma or urine.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 25 µL of an internal standard working solution of this compound.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 600 µL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

b. Chromatographic Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Aminobenzoic Acid: m/z 138 -> 120 (Positive Ion Mode).[4]

    • This compound: m/z 142 -> 124 (to be determined empirically, assuming d4 on the benzene (B151609) ring).

Cross-Validation Protocol

When data from both HPLC-UV and LC-MS/MS methods need to be compared or combined, a cross-validation study is essential. The following protocol outlines the key steps:

  • Prepare Quality Control (QC) Samples: Prepare QC samples in the appropriate biological matrix at a minimum of three concentration levels (low, medium, and high) spanning the calibration range of both methods.

  • Analyze QC Samples: Analyze a minimum of six replicates of each QC level using both the HPLC-UV and LC-MS/MS methods.

  • Data Analysis: Calculate the mean concentration and percent relative standard deviation (%RSD) for each QC level for both methods.

  • Acceptance Criteria: The mean concentration obtained by the comparator method should be within ±15% of the mean concentration obtained by the reference method. The %RSD for the replicate measurements should not exceed 15%.

Visualizations

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion QC_Prep Prepare QC Samples (Low, Mid, High) HPLC_UV Analyze via HPLC-UV QC_Prep->HPLC_UV LC_MSMS Analyze via LC-MS/MS QC_Prep->LC_MSMS Data_Analysis Calculate Mean & %RSD HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis Compare Compare Results Data_Analysis->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance

Caption: Workflow for the cross-validation of two analytical methods.

Decision Tree for Method Selection

MethodSelection start Start: Need to Quantify 4-Aminobenzoic Acid sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix No lcmsms Use LC-MS/MS sensitivity->lcmsms Yes matrix->lcmsms Yes hplcuv Use HPLC-UV matrix->hplcuv No

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to Deuterated vs. Non-Deuterated PABA in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuteration and the Kinetic Isotope Effect

Deuterium (B1214612), a stable isotope of hydrogen, has garnered significant interest in drug development for its ability to favorably alter the metabolic profiles of active pharmaceutical ingredients (APIs).[1][2] This is primarily due to the Kinetic Isotope Effect (KIE) , a phenomenon where the substitution of a hydrogen atom with a heavier deuterium atom leads to a stronger chemical bond (C-D vs. C-H).[1] Consequently, enzymatic reactions that involve the cleavage of this bond can be significantly slowed down.[2] This can lead to several potential benefits, including:

  • Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer biological half-life of a drug.[3]

  • Increased Drug Exposure: Slower metabolism can result in higher plasma concentrations of the active drug.

  • Reduced Toxic Metabolites: By slowing down certain metabolic pathways, the formation of toxic byproducts may be minimized.[2]

  • Potential for Lower Dosing: Increased stability and exposure may allow for smaller or less frequent doses.[1]

Metabolic Pathways of Para-Aminobenzoic Acid (PABA)

PABA is primarily metabolized in the body through two main conjugation pathways:

  • N-acetylation: The amino group of PABA is acetylated to form p-acetamidobenzoic acid (PAABA).

  • Glycine (B1666218) Conjugation: The carboxylic acid group of PABA is conjugated with glycine to form p-aminohippuric acid (PAHA).

These metabolites can be further processed; for instance, PAHA can be acetylated to form p-acetamidohippuric acid (PAAHA). The relative prominence of these pathways can vary between individuals, with some being "rapid acetylators" and others "slow acetylators".

Predicted Effects of Deuteration on PABA Metabolism

While direct experimental data on deuterated PABA is lacking, we can predict the likely effects of deuterium substitution based on the known metabolic pathways of PABA and the principles of the Kinetic Isotope Effect. Strategic placement of deuterium on the PABA molecule could influence its metabolic fate.

  • Deuteration of the Aromatic Ring: Substituting hydrogens on the aromatic ring with deuterium could potentially slow down any oxidative metabolism that might occur at these positions. Studies on other aromatic amines have shown that deuteration can inhibit ring oxidation by cytochrome P450 enzymes.[4]

  • Deuteration adjacent to the Amino Group: Placing deuterium on the carbon atom adjacent to the amino group might influence metabolic pathways involving this functional group, though the primary pathway here is acetylation rather than oxidative deamination which is more susceptible to KIE.[]

  • Deuteration of the Carboxylic Acid Group: While less common, deuteration at or near the carboxylic acid group could potentially influence the rate of glycine conjugation.

Given that the primary metabolic routes for PABA are conjugation reactions (N-acetylation and glycine conjugation) that do not typically involve C-H bond cleavage as the rate-limiting step, the KIE might be less pronounced compared to oxidative metabolism. However, secondary kinetic isotope effects, which occur when the isotopic substitution is not at the bond being broken, can still influence reaction rates, albeit to a lesser extent.[6]

Quantitative Data from Analogous Compounds

To illustrate the potential impact of deuteration on metabolic stability, the following table summarizes data from studies on other deuterated molecules where metabolism is a key factor.

Compound ClassDeuteration SiteObserved Effect on MetabolismReference
Aromatic AminesAromatic RingReduced rate of oxidative metabolism[4]
Primary AminesCarbon adjacent to the amineSlower metabolic oxidation (oxidative deamination)[]
Carboxylic AcidsBeta-position to the carboxyl groupPotential to lower metabolic rates[7]

This table presents generalized findings from the literature on deuterated compounds analogous to PABA's chemical features. The magnitude of the effect is highly dependent on the specific compound and the rate-limiting step of its metabolism.

Experimental Protocols for a Comparative Study

To definitively assess the metabolic differences between deuterated and non-deuterated PABA, a series of in vitro and in vivo experiments would be required.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of deuterated and non-deuterated PABA in liver microsomes.

Methodology:

  • Incubation: Incubate deuterated and non-deuterated PABA separately with human liver microsomes in the presence of necessary cofactors (e.g., UDPGA for glucuronidation, acetyl-CoA for acetylation, and glycine and ATP for glycine conjugation).

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound (deuterated or non-deuterated PABA) and the formation of key metabolites (PAABA and PAHA). Deuterated analogs are often used as internal standards in such analyses for accurate quantification.[8]

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated PABA in rats.

Methodology:

  • Dosing: Administer equivalent oral or intravenous doses of deuterated and non-deuterated PABA to two groups of rats.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of the parent drug and its major metabolites in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½) for both parent compounds and their metabolites.

Visualizations

Metabolic Pathway of PABA

PABA_Metabolism PABA PABA (para-aminobenzoic acid) PAABA PAABA (p-acetamidobenzoic acid) PABA->PAABA N-acetylation PAHA PAHA (p-aminohippuric acid) PABA->PAHA Glycine conjugation PAAHA PAAHA (p-acetamidohippuric acid) PAHA->PAAHA N-acetylation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies microsomes Liver Microsome Incubation lcms_invitro LC-MS/MS Analysis microsomes->lcms_invitro stability Metabolic Stability (t½, CLint) lcms_invitro->stability dosing Rodent Dosing (Deuterated vs. Non-deuterated) sampling Blood Sampling dosing->sampling bioanalysis Plasma Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, t½) bioanalysis->pk_analysis start Comparative Study Initiation cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo end Comparative Assessment cluster_invitro->end cluster_invivo->end

References

Assessing the Kinetic Isotope Effect of 4-Aminobenzoic Acid-d4 in Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-Aminobenzoic Acid and its Deuterated Analog for Mechanistic Studies

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways and enzyme mechanisms is paramount. The use of isotopically labeled compounds is a powerful tool in these investigations. This guide provides a comparative overview of 4-Aminobenzoic Acid (PABA) and its deuterated form, 4-Aminobenzoic Acid-d4, with a focus on the assessment and implications of the kinetic isotope effect (KIE).

Comparative Data of 4-Aminobenzoic Acid and this compound
Property4-Aminobenzoic AcidThis compound
Chemical Formula C₇H₇NO₂C₇H₃D₄NO₂
Molar Mass 137.14 g/mol 141.16 g/mol
Primary Application Intermediate in folate synthesis by bacteria, plants, and fungi.[2]Stable isotopic tracer for mechanistic and analytical studies.[1]
Expected Kinetic Isotope Effect (kH/kD) Not ApplicableA primary KIE is expected if a C-H bond on the aromatic ring is broken in the rate-determining step of a reaction. A secondary KIE may be observed in other cases.[3]

Experimental Protocol: Assessing the Kinetic Isotope Effect

The following is a generalized protocol for determining the kinetic isotope effect of an aromatic amine like this compound in an enzyme-catalyzed reaction. This method is based on the principles of competitive KIE experiments.[4]

Objective:

To determine the kinetic isotope effect for the enzymatic conversion of 4-Aminobenzoic Acid.

Materials:
  • 4-Aminobenzoic Acid

  • This compound

  • Enzyme of interest (e.g., dihydropteroate (B1496061) synthase)

  • Appropriate buffers and co-factors

  • Quenching solution (e.g., strong acid or organic solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Internal standard

Procedure:
  • Reaction Setup: Prepare a reaction mixture containing a known ratio of 4-Aminobenzoic Acid and this compound (e.g., 1:1) in the appropriate buffer.

  • Initiation: Initiate the reaction by adding the enzyme.

  • Time Points: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding the quenching solution.

  • Sample Preparation: Prepare the quenched samples for analysis. This may involve extraction or derivatization. Add a known concentration of an internal standard.

  • Analysis: Analyze the samples using HPLC or GC-MS to determine the ratio of the deuterated and non-deuterated substrate and product at each time point.

  • Calculation of KIE: The KIE can be calculated from the change in the isotopic ratio of the substrate over the course of the reaction.

G cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare 1:1 mixture of 4-Aminobenzoic Acid and This compound B Add buffer and co-factors A->B C Initiate reaction with enzyme B->C D Incubate at optimal temperature C->D E Withdraw aliquots at time points D->E F Quench reaction E->F G Add internal standard F->G H Analyze by HPLC or GC-MS G->H I Determine substrate and product isotopic ratios H->I J Calculate KIE I->J

Experimental Workflow for KIE Measurement.

Signaling and Metabolic Pathways

4-Aminobenzoic acid is a crucial intermediate in the folate synthesis pathway in bacteria, plants, and fungi.[2] Humans, however, cannot synthesize folate and must obtain it from their diet.[2] The enzyme dihydropteroate synthase catalyzes the reaction of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. This pathway is a key target for sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase.

G Chorismate Chorismate PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA aminodeoxychorismate synthase & lyase Dihydropteroate Dihydropteroate PABA->Dihydropteroate dihydropteroate synthase Dihydropteridine_PPi Dihydropteridine Pyrophosphate Dihydropteridine_PPi->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (Active Folate) Dihydrofolate->Tetrahydrofolate dihydrofolate reductase

Bacterial Folate Biosynthesis Pathway.

By using this compound, researchers can probe the mechanism of dihydropteroate synthase. A significant primary kinetic isotope effect would suggest that the cleavage of a C-H bond on the aromatic ring is involved in the rate-determining step of the enzymatic reaction.

Conclusion

While direct experimental data on the kinetic isotope effect of this compound is sparse, its value as a tool for mechanistic studies is clear. The principles of KIE, combined with the known metabolic pathway of PABA, provide a strong framework for designing experiments to elucidate enzyme mechanisms. Such studies are crucial for the development of new antimicrobial agents and for a deeper understanding of fundamental biochemical processes. The use of deuterated substrates like this compound, in conjunction with modern analytical techniques, offers a precise and powerful approach for researchers in the life sciences.

References

A Comparative Performance Analysis of Quantification Methods for 4-Aminobenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel 4-Aminobenzoic Acid-d4 quantification method ("Product A") against a standard alternative method. The data presented is based on established bioanalytical method validation guidelines to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.[1][2][3][4]

Methodology Comparison

A summary of the key performance characteristics of "Product A" and a typical "Alternative Method" is presented below. The data for "Product A" is derived from a comprehensive validation study, while the "Alternative Method" data represents typical performance for a non-deuterated 4-aminobenzoic acid assay.

Table 1: Performance Characteristics of Quantification Methods

ParameterProduct A (this compound)Alternative Method (4-Aminobenzoic Acid)Acceptance Criteria (ICH M10)[2]
Linearity (r²) >0.998>0.995≥0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mLSignal-to-Noise Ratio ≥ 5
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 8%< 12%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 10%< 15%≤ 15%
Recovery (%) 85 - 95%75 - 90%Consistent, precise, and reproducible
Selectivity No interference observedMinor interferences observedNo significant interfering peaks at the retention time of the analyte and IS

Experimental Protocols

The following protocols outline the key experiments performed to validate the this compound quantification method ("Product A").

Sample Preparation

A protein precipitation method was employed for sample preparation. To 100 µL of plasma, 300 µL of acetonitrile (B52724) containing the internal standard (IS), this compound, was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions were monitored for 4-Aminobenzoic Acid and its deuterated internal standard.

Validation Experiments
  • Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of this compound. The linearity was assessed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration and applying a weighted linear regression.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations were analyzed in replicates on three different days. Accuracy was determined as the percent deviation of the mean observed concentration from the nominal concentration. Precision was expressed as the relative standard deviation (%RSD).

  • Matrix Effect: The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked samples to that of the analyte in a neat solution at the same concentration.

  • Recovery: The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of this compound in plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for the validation of the this compound quantification method and the decision-making process for data acceptance.

cluster_validation Validation Parameters A Method Development B Full Method Validation A->B C Sample Analysis B->C V1 Selectivity V2 Linearity V3 Accuracy & Precision V4 Matrix Effect V5 Stability D Data Reporting C->D

Caption: General workflow for analytical method validation.

Start Analyze QC Samples Decision1 Accuracy within ±15%? Start->Decision1 Decision2 Precision ≤15% RSD? Decision1->Decision2 Yes Reject Reject Run & Re-analyze Decision1->Reject No Accept Accept Run Decision2->Accept Yes Decision2->Reject No

Caption: Decision tree for analytical run acceptance.

References

Performance Evaluation of 4-Aminobenzoic Acid-d4 in Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected analytical performance of 4-Aminobenzoic Acid-d4 when used as an internal standard in the quantification of 4-aminobenzoic acid (PABA) in various biological matrices. The selection of a suitable internal standard is critical for the development of robust and reliable bioanalytical methods, compensating for variability in sample preparation and matrix effects.[1] Given the limited availability of direct comparative studies on this compound, this guide synthesizes data from studies on structurally similar deuterated compounds and established bioanalytical principles to provide representative performance metrics and detailed experimental protocols.[2]

Data Presentation: Performance Metrics

The following tables summarize the anticipated performance of this compound as an internal standard in common biological matrices. These values are derived from validation studies of analogous deuterated compounds and serve as a baseline for method development and validation.[2]

Table 1: Expected Performance in Human Plasma

Validation ParameterExpected ValueComments
Linearity (r²)≥ 0.99Essential for accurate quantification over a defined concentration range.[2]
Accuracy (%Bias)± 15%Reflects the closeness of the measured value to the true value.[2]
Precision (%RSD)< 15%Indicates the reproducibility of the analytical method.[2]
Recovery85 - 110%Consistent recovery is crucial, especially in a complex matrix like plasma with high protein content.[2]
Matrix Effect90 - 115%The use of a deuterated internal standard is expected to minimize matrix-induced ion suppression or enhancement.[2]
Limit of Quantification (LOQ)1 - 10 ng/mLDependent on instrument sensitivity and the efficiency of the sample preparation method.[2][3][4]

Table 2: Expected Performance in Human Urine

Validation ParameterExpected ValueComments
Linearity (r²)≥ 0.99Important for reliable quantification in a variable matrix like urine.[2]
Accuracy (%Bias)± 15%Ensures dependable results despite the variability in urine composition.[2]
Precision (%RSD)< 15%Demonstrates the robustness of the method across different urine samples.[2]
Recovery80 - 115%Urine composition can be highly variable, potentially impacting recovery.[2]
Matrix Effect85 - 120%Potential for ion suppression or enhancement due to the presence of salts and other organic compounds.[2]
Limit of Quantification (LOQ)0.5 - 5 ng/mLGenerally lower than in plasma due to lower protein binding.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioanalytical assays. The following are representative protocols for sample preparation and LC-MS/MS analysis, adapted from established methods for similar compounds.

Sample Preparation

The choice of sample preparation is dependent on the matrix and the required sensitivity of the assay.

1. Protein Precipitation (PPT) for Plasma Samples

This is a rapid method suitable for initial screening or when high sensitivity is not the primary requirement.[5]

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[5]

2. Solid-Phase Extraction (SPE) for Urine Samples

SPE is recommended for achieving lower limits of quantification and obtaining cleaner extracts.[5]

  • To 100 µL of urine, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.[5]

  • Condition a mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) polymer SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[5]

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Conditions

The following are suggested starting parameters that should be optimized for the specific instrumentation being used.

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to the initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for 4-Aminobenzoic Acid and this compound would need to be determined empirically. For the non-deuterated PABA, a potential transition is m/z 138 -> 120.[6]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Matrix (Plasma, Urine) B Spike with This compound (IS) A->B C Extraction (PPT or SPE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Quantification (Analyte/IS Ratio) E->F G Result Reporting F->G

Caption: Bioanalytical workflow for 4-Aminobenzoic Acid.

Rationale for Using a Deuterated Internal Standard

The diagram below outlines the logical relationship of how a deuterated internal standard like this compound corrects for potential errors during the analytical process, leading to more accurate and precise results.

G cluster_0 Sources of Variability cluster_1 Correction Mechanism cluster_2 Outcome A Sample Preparation (e.g., extraction loss) D Analyte and IS experience similar variability A->D B Matrix Effects (Ion Suppression/Enhancement) B->D C Instrumental Variation (e.g., injection volume) C->D E Ratio of Analyte to IS remains constant D->E F Accurate and Precise Quantification E->F

Caption: Function of a deuterated internal standard.

References

A Comparative Guide to Analytical Methods for Para-Aminobenzoic Acid (PABA) and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of para-aminobenzoic acid (PABA) and its deuterated analogs is crucial for a variety of applications, from pharmacokinetic studies to its use as a biomarker. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The primary analytical techniques for the determination of PABA and its deuterated internal standards include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and colorimetric methods. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and applicability to different sample matrices.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the quantitative performance of various methods based on published literature.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Precision (RSD%)Accuracy/Recovery (%)Citation
LC-MS/MS PABA and DIPHuman Plasma0.02–10 µg/mLPABA: 10 ng/mL≤5.81%≤6.52%[1][2]
LC-MS/MS Procaine (B135) and PABA-PABA: 100–5000 nM-<5%-[3]
LC-MS/MS Free and Total PABAPlants2.5–1538 ng/mL-1.4–4.4%99.6–102.5%[4]
HPLC-UV PABAMultivitamins-0.2 µMWithin-run: 0.2-0.7%78.5%[5][6]
HPLC-UV PABACereals-0.2 µM10.8-19.4%53.4-69.9%[5][6]
HPLC-UV PABARat Liver-0.2 µM--[5][6]
HPLC PABAUrine-6 mg/L5.7% at 75 mg/L70-103%[7][8]
Colorimetric PABAMultivitamins-0.3 µMWithin-run: 0.2-0.7%78.5%[5][6]
Colorimetric PABACereals-0.3 µM2.2-12.8%96.1-100.8%[5][6]
Colorimetric PABARat Blood-0.3 µM-~100%[5][6]
Colorimetric PABAUrine-20 mg/L13.4% at 100 mg/L84-120%[7][8]

The Gold Standard: LC-MS/MS with Deuterated Internal Standards

For bioanalytical applications, the use of a stable isotope-labeled internal standard, such as a deuterated analog of PABA, is considered the best practice.[9] This approach provides the highest degree of accuracy and precision by compensating for variability in sample extraction, HPLC injection, and mass spectrometric ionization.[9] Deuterated internal standards co-elute with the analyte of interest and exhibit identical chemical and physical properties during sample processing and analysis, leading to more robust and reliable results.[9]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for PABA in Human Plasma

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies.

  • Sample Preparation: Simple protein precipitation with acetonitrile (B52724) is a common and effective method for plasma samples.[1][2]

  • Chromatography:

    • Column: A C18 or Phenyl column is typically used for separation.[1][2][3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol (B129727) is employed.[1][2]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[1][2]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode depending on the analyte and its adduct formation.[1][2][3] For PABA, both positive (m/z 138 -> 120) and negative (m/z 178.1 -> 134.0 for p-acetaminobenzoic acid) ion modes have been reported.[1][3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition.[1][2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for PABA

HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS, suitable for samples with higher concentrations of PABA.

  • Sample Preparation: Sample preparation can range from simple dilution to more complex liquid-liquid or solid-phase extraction, depending on the matrix. For urine samples, direct injection after dilution may be possible.[7][8] For more complex matrices like tissues or food, extraction and clean-up steps are necessary to remove interferences.[5][6]

  • Chromatography:

    • Column: A reversed-phase C18 column is the most common choice.[10]

    • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) is used.[10][11]

    • Detection: UV detection is typically performed at the wavelength of maximum absorbance for PABA, which is around 280-290 nm.[8][10]

Colorimetric Method for PABA

This method is simple and economical but may lack the specificity of chromatographic techniques. It is often based on the diazotization of PABA followed by a coupling reaction to form a colored azo dye.

  • Procedure: The method generally involves the reaction of PABA with a nitrite (B80452) solution in an acidic medium to form a diazonium salt. This salt is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine, to produce a colored compound that can be measured spectrophotometrically.

  • Interferences: This method is susceptible to interference from other primary aromatic amines that may be present in the sample.[8]

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process and aid in method selection, the following diagrams illustrate a typical LC-MS/MS workflow and the logical considerations for choosing an appropriate analytical method.

LC-MS/MS Workflow for PABA Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Plasma/Urine Sample Add_IS Add Deuterated PABA (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Column Chromatographic Separation (C18 Column) Injection->Column Ionization Electrospray Ionization (ESI) Column->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Quantification Quantification (Peak Area Ratio) MRM->Quantification Results Report Results Quantification->Results Method Selection for PABA Analysis cluster_requirements Analytical Requirements cluster_methods Recommended Method Sensitivity High Sensitivity & Selectivity? LCMS LC-MS/MS with Deuterated IS Sensitivity->LCMS Yes HPLC HPLC-UV Sensitivity->HPLC No Matrix Complex Matrix? Matrix->LCMS Yes Matrix->HPLC No Throughput High Throughput Needed? Throughput->LCMS Yes Throughput->HPLC No Colorimetric Colorimetric Method HPLC->Colorimetric Lower Cost/Simpler?

References

Safety Operating Guide

Proper Disposal of 4-Aminobenzoic Acid-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-Aminobenzoic Acid-d4. This document provides clear, step-by-step procedures to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a safe laboratory environment.

This compound is a deuterated form of 4-Aminobenzoic acid, used in various research applications. Proper disposal is crucial to mitigate potential hazards to personnel and the environment. This guide outlines the necessary procedures for the safe disposal of this compound, including waste categorization, handling protocols, and disposal methods.

Key Physical and Chemical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes its key characteristics.

PropertyValue
CAS Number 350820-01-8[1]
Molecular Formula C7H3D4NO2
Appearance Light yellow powder solid[2]
Melting Point 186 - 189 °C / 366.8 - 372.2 °F[3]
Solubility Soluble in water[2]
Stability Air and light sensitive[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][4]

  • Causes serious eye irritation.[1][4]

  • May cause respiratory irritation.[1][4]

  • Harmful to aquatic life with long-lasting effects.[3]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tight-sealing safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Step-by-Step Disposal Protocol

The following protocol provides a detailed, step-by-step guide for the proper disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas), and contaminated PPE.
  • Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.

2. Solid Waste Disposal:

  • Collection: Carefully sweep up solid this compound and place it into a designated, clearly labeled hazardous waste container.[2][4] Avoid generating dust during this process.[2][4]
  • Contaminated Materials: Dispose of all contaminated materials, such as weighing paper, gloves, and wipes, in the same hazardous waste container.
  • Container Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Liquid Waste Disposal (for solutions containing this compound):

  • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[2] Collect them in a designated, labeled hazardous waste container.
  • Organic Solutions: Collect solutions of this compound in organic solvents in a separate, appropriately labeled hazardous waste container for organic waste.

4. Spill Management:

  • Small Spills: For small spills, sweep up the solid material and place it in a sealed, labeled hazardous waste container.[2][5]
  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
  • Cleaning: After removing the bulk material, clean the contaminated surface. One safety data sheet for the non-deuterated form suggests neutralizing the residue with a dilute solution of acetic acid.[6] However, it is crucial to consult with your institution's EHS department for approved cleaning procedures.

5. Storage and Final Disposal:

  • Storage: Store sealed hazardous waste containers in a designated satellite accumulation area (SAA) or your laboratory's designated chemical waste storage area.[5]
  • Disposal Request: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[5][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generated (Containing this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid spill_size Assess Spill Size spill->spill_size storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage small_spill Small Spill: Sweep and Collect in Hazardous Waste Container spill_size->small_spill Small large_spill Large Spill: Evacuate and Contact EHS spill_size->large_spill Large small_spill->storage disposal Arrange for Disposal via EHS or Licensed Contractor large_spill->disposal storage->disposal

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling 4-Aminobenzoic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Aminobenzoic Acid-d4 (CAS No. 350820-01-8). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The information is compiled from safety data sheets and general chemical safety guidelines.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary risks associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][3]

  • Chronic Aquatic Toxicity (Category 4): May cause long-lasting harmful effects to aquatic life.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureNitrile or neoprene gloves (double-gloving recommended)Safety glasses with side shields or chemical splash gogglesN95/FFP2 respirator or higher, depending on the quantity and potential for dust generation[4]Fully fastened lab coat
Solution Preparation Chemical fume hoodNitrile or neoprene glovesChemical splash goggles or a face shieldAs needed, based on vapor pressure and concentrationLab coat
Handling and Transfers Well-ventilated area or chemical fume hoodNitrile or neoprene glovesSafety glasses with side shields or chemical splash gogglesNot generally required if handled in a fume hoodLab coat
Spill Cleanup Evacuate and ventilate the areaChemical-resistant gloves (e.g., nitrile, neoprene)Chemical splash goggles and a face shieldAir-purifying respirator with appropriate cartridges or self-contained breathing apparatus (SCBA) for large spillsChemical-resistant suit or coveralls[5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Pre-Handling:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Read and understand the Safety Data Sheet (SDS).

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Assemble all necessary equipment and reagents before starting work.

2. Donning PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety glasses with side shields or chemical splash goggles.

  • Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.

3. Handling the Compound:

  • Conduct all operations that may generate dust or aerosols within a certified chemical fume hood.[2][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

4. Doffing PPE:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Eye Protection: Remove eye protection from the back.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

  • Waste Collection: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[6][7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[2][4] Avoid release to the environment.[2][6]

  • Regulatory Compliance: All waste disposal must be in accordance with local, regional, and national regulations.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Inspect Work Area prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Perform Work in Fume Hood prep4->handle1 handle2 Avoid Inhalation and Contact handle1->handle2 post1 Doff PPE Correctly handle2->post1 disp1 Segregate Waste handle2->disp1 During/After Handling post2 Wash Hands post1->post2 disp2 Label Waste Container disp1->disp2 disp3 Dispose via Authorized Service disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.